B1192344 BMS-911172

BMS-911172

Cat. No.: B1192344
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-911172 is a potent and brain-penetrant, AP2-associated protein kinase 1 (AAK1)-selective inhibitor (IC50 = 12 and 51 nM in enzymes and cells, respectively). This compound was active in the formalin assay in the Chung mouse model (60 mg/kg s.c.) as well as in the chronic constriction injury-induced thermal hyperalgesia and mechanical allodynia rat model (60 mg/kg). PD marker assay in mice showed a dose-dependent inhibition of phosphorylation of AAK1 substrate mu-2 in the brain. There were no motor side effects at the doses tested. This compound may be useful for the treatment of neuropathic pain

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-911172;  BMS 911172;  BMS911172

Origin of Product

United States

Foundational & Exploratory

Introduction: Targeting AAK1 for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of BMS-911172: A Selective AAK1 Inhibitor

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that has emerged as a compelling target for therapeutic intervention across a spectrum of diseases.[1] As a member of the Numb-associated kinase (NAK) family, AAK1 is a central regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing receptors, transporters, and other extracellular molecules.[2][3] This pivotal role in CME implicates AAK1 in neuropathic pain, viral infections, and neurological disorders.[1][4][5] The inhibition of AAK1 offers a promising strategy for modulating these pathological processes.

Developed by Bristol-Myers Squibb, this compound is a potent, selective, and brain-penetrant small-molecule inhibitor of AAK1.[6][7] Its discovery and characterization have provided a critical tool for elucidating the function of AAK1 and have paved the way for exploring AAK1 inhibition as a therapeutic modality, particularly for neuropathic pain.[7] This guide provides a detailed technical overview of the AAK1 signaling pathway, the precise mechanism of this compound-mediated inhibition, and the experimental methodologies used to validate its action from in vitro characterization to in vivo efficacy.

The AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis is a complex process involving the formation of clathrin-coated pits at the cell surface, which invaginate and pinch off to form clathrin-coated vesicles. A key orchestrator of this process is the Adaptor Protein 2 (AP2) complex, which links cargo proteins to the clathrin lattice.[8] AAK1's primary function is to phosphorylate the mu-2 (μ2) subunit of the AP2 complex.[2][4][8] This phosphorylation event is a critical checkpoint that enhances the affinity of AP2 for cargo proteins, thereby promoting the maturation of clathrin-coated pits and the efficient internalization of receptors and other molecules.[8] The kinase activity of AAK1 is itself stimulated by clathrin, creating a localized feedback loop that ensures efficient endocytosis.[3]

AAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo Cargo (e.g., Receptors) Receptor Membrane Receptor Cargo->Receptor AP2 AP2 Complex (α, β2, σ2, μ2) Receptor->AP2 Clathrin Clathrin AP2->Clathrin CCP Clathrin-Coated Pit (Maturation) AP2->CCP Clathrin->CCP AAK1 AAK1 Kinase Clathrin->AAK1 Vesicle Clathrin-Coated Vesicle CCP->Vesicle AAK1->AP2 ADP ADP ATP ATP Inhibition_Mechanism cluster_AAK1 AAK1 Kinase Domain ATP_Site ATP Binding Site Substrate_Site Substrate Binding Site (for AP2-μ2) p_AP2_mu2 Phospho-AP2-μ2 Substrate_Site->p_AP2_mu2 Phosphorylation ATP ATP ATP->ATP_Site Binds AP2_mu2 AP2-μ2 AP2_mu2->Substrate_Site Binds BMS911172 This compound BMS911172->ATP_Site Competitively Blocks

Caption: Competitive inhibition of AAK1 by this compound.
Quantitative Profile of this compound

The potency and drug-like properties of this compound have been characterized through various assays. Its inhibitory capacity is demonstrated by its low nanomolar IC50 values, and its favorable physicochemical properties support its use in both in vitro and in vivo research.

ParameterValueReference(s)
In Vitro Potency
Enzymatic IC5012 nM, 35 nM[6][7][9]
Cellular IC5051 nM[6][7]
Physicochemical Properties
clogP1.9[4][10]
tPSA90 Ų[4][10]
Ligand Efficiency (LE)0.45[4][10]
Lipophilic Ligand Efficiency (LLE)6.0[4][10]
Aqueous Solubility (pH 7.4)0.60 mg/mL[4][10]

Experimental Validation and Protocols

The mechanism of action of a kinase inhibitor is established through a tiered system of assays, progressing from biochemical potency to cellular target engagement and finally to in vivo pharmacodynamics and efficacy.

Protocol 1: In Vitro AAK1 Kinase Inhibition Assay (Biochemical Potency)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of AAK1. The rationale is to isolate the drug-target interaction from other cellular complexities to determine intrinsic potency (IC50).

Methodology:

  • Reagents & Setup:

    • Recombinant human AAK1 enzyme.

    • A synthetic peptide substrate containing the AAK1 phosphorylation site on μ2.

    • ATP, radiolabeled with ³²P ([γ-³²P]ATP) or a fluorescence-based detection system.

    • This compound serially diluted to a range of concentrations.

    • Assay buffer containing MgCl₂.

  • Reaction:

    • Incubate AAK1 enzyme with varying concentrations of this compound for 15-20 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³²P]ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Termination & Detection:

    • Stop the reaction by adding phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated peptide will bind to the paper, while unused [γ-³²P]ATP will not.

    • Wash the filters to remove unbound radioactivity.

    • Quantify the incorporated radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Cellular Target Engagement (μ2 Phosphorylation Assay)

This assay validates that this compound can enter cells and inhibit its target in a physiological context. The key readout is the phosphorylation status of AAK1's direct substrate, μ2. [7][10] Methodology:

  • Cell Culture & Treatment:

    • Culture a suitable cell line (e.g., HEK293 or a neuronal cell line) to 80-90% confluency.

    • Treat the cells with a dose-response of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting:

    • Determine the total protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated μ2 (p-μ2).

    • Separately, probe a parallel blot with an antibody for total μ2 and a loading control (e.g., GAPDH).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection & Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Quantify the band intensities. Normalize the p-μ2 signal to the total μ2 signal.

    • Calculate the percentage of inhibition of μ2 phosphorylation relative to the vehicle control for each concentration of this compound to determine the cellular IC50.

Experimental_Workflow cluster_CellularAssay Cellular μ2 Phosphorylation Assay cluster_InVivoAssay In Vivo Neuropathic Pain Model (CCI) Treat 1. Treat Cells with this compound Lyse 2. Lyse Cells Treat->Lyse WB 3. Western Blot (p-μ2, Total μ2) Lyse->WB Analyze 4. Quantify Inhibition (Cellular IC50) WB->Analyze Dose 1. Dose Rats with this compound Behavior 2. Measure Pain Response (Mechanical Allodynia) Dose->Behavior Efficacy 3. Determine Efficacy Behavior->Efficacy

Sources

Technical Guide: Adaptor-Associated Kinase 1 (AAK1) Inhibitors for Neuropathic Pain

[1][2][3]

Executive Summary: The Clinical Imperative

Neuropathic pain remains one of the most challenging frontiers in neurology, characterized by a high rate of resistance to current standards of care (gabapentinoids, opioids, SNRIs). Adaptor-associated kinase 1 (AAK1) has emerged as a non-opioid, mechanistically distinct target.[1][2] Unlike broad-spectrum analgesics that dampen central excitability globally, AAK1 inhibitors function by modulating the endocytic trafficking of specific cell-surface receptors —most notably the


This guide details the biological rationale, structural evolution, and experimental validation of AAK1 inhibitors, focusing on the transition from serendipitous off-target hits to highly selective clinical candidates like LX9211 .

Mechanism of Action: Endocytic Trafficking & Pain Modulation

The Core Pathway

AAK1 is a serine/threonine kinase belonging to the Numb-associated kinase (NAK) family.[3] Its primary physiological role is the regulation of clathrin-mediated endocytosis (CME).

  • Activation: AAK1 is activated by binding to clathrin.[4]

  • Phosphorylation: Activated AAK1 phosphorylates the

    
     subunit (AP2M1)  of the Adaptor Protein 2 (AP-2) complex at Threonine 156 .[3]
    
  • Cargo Recognition: Phosphorylated AP2M1 undergoes a conformational change that increases its affinity for tyrosine-based sorting motifs (

    
    ) on the cytoplasmic tails of cargo receptors (e.g., 
    
    
    -AR, N-type calcium channels).
  • Internalization: The receptor is packaged into a clathrin-coated vesicle and internalized, reducing its surface density and signaling capacity.

The Neuropathic Pain Link

In neuropathic pain states, inhibitory signaling is often blunted. The

  • Pathology: High AAK1 activity promotes the rapid internalization and desensitization of

    
    -ARs, diminishing their ability to inhibit nociceptive transmission.
    
  • Therapeutic Intervention: Inhibition of AAK1 prevents AP2M1 phosphorylation.[3] This reduces the affinity of AP-2 for

    
    -AR, leaving more receptors on the presynaptic membrane. The net result is enhanced adrenergic inhibition  of pain signals, independent of opioid pathways.
    
Pathway Visualization

AAK1_MechanismAAK1AAK1 KinasepAP2p-AP2M1(Thr156)AAK1->pAP2PhosphorylatesClathrinClathrin AssemblyClathrin->AAK1ActivatesAP2AP-2 Complex(unphosphorylated)AP2->pAP2EndocytosisClathrin-MediatedEndocytosispAP2->EndocytosisBinds Cargo MotifAlpha2AR_Surfaceα2-Adrenergic Receptor(Surface Active)Alpha2AR_Surface->EndocytosisRecruited by p-AP2PainNociceptive TransmissionAlpha2AR_Surface->PainInhibits (Gi/o coupled)Alpha2AR_InternalReceptor Internalized(Signal Termination)Endocytosis->Alpha2AR_InternalInhibitionAAK1 INHIBITOR(e.g., LX9211)Inhibition->AAK1Blocks Activity

Caption: AAK1 regulates the internalization of inhibitory receptors.[3][5] Inhibition preserves surface

Medicinal Chemistry: Structural Evolution

Early identification of AAK1 inhibition came from profiling broad-spectrum kinase inhibitors like Sunitinib , which binds AAK1 with high affinity (

Key Scaffolds
  • Promiscuous Starting Points: Indolinones (Sunitinib).

  • Selective Scaffolds:

    • Aryl Amides: The primary class for current clinical candidates. These compounds exploit a specific hydrophobic pocket in the AAK1 hinge region that differs subtly from other NAK family members (GAK, BIKE).

    • Imidazo[1,2-b]pyridines: A backup scaffold offering different solubility profiles.

Compound Profile Comparison
CompoundStatusAAK1 IC50 (nM)Selectivity (Gini Score)Key Features
LX9211 (BMS-986176) Phase 2~2HighBrain penetrant; >300-fold selective vs. GAK/BIKE.
LP-935509 Preclinical Tool3.3HighValidated in SNL/CCI models; used to define MOA.
BMS-911172 Discontinued12ModerateEarly proof-of-concept tool.
Sunitinib FDA Approved (Oncology)11Low"Dirty" kinase inhibitor; used as positive control in assays.

Experimental Protocols

In Vitro Potency: LanthaScreen™ Eu Kinase Binding Assay

Rationale: Traditional activity assays can be noisy due to low specific activity of purified AAK1. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay is preferred for determining

Reagents:

  • Kinase: Recombinant human AAK1 (catalytic domain), GST-tagged.

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 conjugate).

  • Antibody: Eu-anti-GST antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Preparation: Dilute test compounds (3-fold serial dilution) in DMSO. Transfer 100 nL to a 384-well low-volume white plate.

  • Enzyme Mix: Prepare AAK1/Antibody mix in buffer. Final assay concentration: 5 nM AAK1, 2 nM Eu-anti-GST. Add 5 µL to wells.

  • Tracer: Add 5 µL of Tracer 236 (Final conc: 10-20 nM, near the

    
     of the tracer).
    
  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read on a TR-FRET compatible plate reader (e.g., PHERAstar).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Analysis: Calculate TR-FRET ratio (Em665/Em620). Plot vs. log[inhibitor] to derive IC50.

In Vivo Efficacy: Spinal Nerve Ligation (Chung Model)

Rationale: The SNL model is the gold standard for neuropathic pain, mimicking symptoms of causalgia. It is highly sensitive to AAK1 inhibition.

Surgical Protocol:

  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

  • Exposure: Make a midline incision at L4-S2. Remove the left paraspinal muscle to expose the L5 and L6 spinal nerves.

  • Ligation: Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture distal to the dorsal root ganglion (DRG). Crucial: Do not damage the L4 nerve.

  • Closure: Suture muscle and skin layers. Allow 7-14 days for recovery and development of allodynia.

Behavioral Testing (Von Frey):

  • Acclimation: Place rats in wire-mesh cages for 30 mins.

  • Measurement: Apply calibrated Von Frey filaments to the plantar surface of the hind paw (up-down method).

  • Dosing: Administer Vehicle or AAK1 Inhibitor (e.g., LX9211, 10-30 mg/kg p.o.).

  • Timepoints: Measure withdrawal thresholds at 1, 3, and 6 hours post-dose.

  • Endpoint: A significant increase in paw withdrawal threshold (reversal of allodynia) compared to vehicle indicates efficacy.

Discovery Workflow Visualization

Drug_Discovery_CascadeHitIDHit Identification(HTS / Scaffold Hopping)BiochemBiochemical Assay(LanthaScreen / Binding)HitID->BiochemIC50 < 100 nMCellularCellular Assay(AP2M1 Phosphorylation)Biochem->CellularTarget EngagementSelectivitySelectivity Profiling(KINOMEscan / Safety)Cellular->SelectivityPotency ConfirmedADMEADME / PK(Brain Penetration)Selectivity->ADMEClean ProfileInVivoIn Vivo Efficacy(SNL / CCI Models)ADME->InVivoKp,uu > 0.1CandidateClinical Candidate(LX9211)InVivo->CandidateReversal of Allodynia

Caption: The critical path for AAK1 inhibitor discovery, emphasizing the requirement for brain penetration and high kinase selectivity.

Clinical Landscape & Safety Profile

Lead Candidate: LX9211 (Lexicon Pharmaceuticals).[6]

  • Indication: Diabetic Peripheral Neuropathic Pain (DPNP).[7]

  • Phase 2 Results (RELIEF-DPN-1): Demonstrated statistically significant reduction in Average Daily Pain Score (ADPS) vs. placebo over 6 weeks.

  • Safety: The most common adverse events (AEs) were dizziness, headache, and nausea.[8][9] Importantly, no withdrawal symptoms or drug-seeking behaviors were observed, validating the non-opioid nature of the target.

  • Selectivity Challenge: While LX9211 is highly selective, monitoring for off-target effects on GAK (Cyclin G-associated kinase) is critical, as GAK inhibition can lead to pulmonary toxicity.

References

  • Kostich, W., et al. (2016). Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain.[4][1][5][9][10][11][12][13] Journal of Pharmacology and Experimental Therapeutics, 358(3), 371–386. Link

  • Lexicon Pharmaceuticals. (2022). Lexicon Announces Positive Top-Line Results From Phase 2 Proof-Of-Concept Study Of LX9211 In Painful Diabetic Neuropathy.[8] BioSpace. Link

  • Hartz, R. A., et al. (2021). Discovery, Structure–Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain.[14][10][11] Journal of Medicinal Chemistry, 64(15), 11602–11627. Link

  • Thermo Fisher Scientific. (2017). LanthaScreen™ Eu Kinase Binding Assay for AAK1 Protocol.[15] User Guide. Link

  • Conner, S. D., & Schmid, S. L. (2002). Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis.[14][4][5] Journal of Cell Biology, 156(5), 921–929. Link

Navigating the NAK Family: A Technical Guide to Selective AAK1 vs. Dual AAK1/BIKE Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Precision in Kinase Inhibition

In the intricate landscape of cellular signaling, protein kinases stand as critical nodes, orchestrating a vast array of physiological processes. The Numb-associated kinase (NAK) family, comprising AAK1, BIKE, GAK, and MPSK1, has emerged as a compelling area of therapeutic interest due to its integral role in clathrin-mediated endocytosis (CME)[1][2]. This fundamental cellular process is not only vital for normal cellular function but is also co-opted by pathogens and implicated in the pathophysiology of numerous diseases. This guide provides a deep dive into the strategic considerations and technical methodologies for targeting two prominent members of this family: Adaptor-Associated Kinase 1 (AAK1) and BMP-2 Inducible Kinase (BIKE). We will explore the nuanced decision between developing highly selective AAK1 inhibitors and pursuing dual AAK1/BIKE inhibitors, offering a comprehensive perspective for researchers, scientists, and drug development professionals.

Part 1: The Core Targets: AAK1 and BIKE in Cellular Function and Disease

AAK1 and BIKE are serine/threonine kinases that play a pivotal role in the regulation of CME, a process essential for the internalization of cell surface receptors, nutrients, and pathogens[3]. Their primary function involves the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex, a key event in the maturation of clathrin-coated pits[3].

Signaling Pathways and Disease Implication:

The influence of AAK1 and BIKE extends beyond endocytosis, impacting a range of signaling pathways and, consequently, various disease states:

  • Neuropathic Pain: AAK1 has been identified as a promising target for the treatment of neuropathic pain. Knockout mouse models have demonstrated a high resistance to pain, and AAK1 inhibitors have shown efficacy in preclinical pain models, an effect mechanistically linked to the α2 adrenergic signaling pathway in the spinal cord[2][4].

  • Neurodegenerative Diseases: Dysregulation of endocytic pathways is a hallmark of several neurodegenerative disorders. AAK1 has been implicated in Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), making it a potential therapeutic target for these conditions[5].

  • Viral Infections: A multitude of viruses, including Hepatitis C (HCV), Dengue, Ebola, Rabies, and SARS-CoV-2, hijack the host's clathrin-mediated endocytic machinery for cellular entry[1][5][6]. Inhibition of AAK1 and BIKE can disrupt this process, offering a broad-spectrum antiviral strategy[1][6].

  • Cancer: Altered endocytic trafficking of growth factor receptors is a common feature of cancer cells. AAK1 has been implicated in the regulation of pathways that are critical for cancer cell proliferation and survival[7].

The diverse and critical roles of AAK1 and BIKE underscore the therapeutic potential of their inhibitors. The central strategic question for drug developers is whether to pursue a highly selective inhibitor for one of these kinases or a dual-acting compound.

Part 2: The Inhibitor Dilemma: Selectivity vs. Dual-Action

The high degree of structural homology within the ATP-binding sites of AAK1 and BIKE presents a significant challenge in the development of selective inhibitors[8]. This has led to two distinct therapeutic strategies, each with its own set of advantages and disadvantages.

The Case for Selective AAK1 Inhibition

A selective AAK1 inhibitor is designed to potently inhibit AAK1 while demonstrating minimal activity against BIKE and other kinases.

Advantages:

  • Reduced Off-Target Effects: By focusing on a single target, the potential for unintended pharmacological effects is minimized, which can lead to a better safety profile.

  • Clearer Structure-Activity Relationship (SAR): A more defined target allows for a more straightforward interpretation of SAR data, facilitating the optimization of potency and selectivity.

  • Targeted Therapeutic Applications: For indications where the pathophysiology is predominantly driven by AAK1, such as certain forms of neuropathic pain, a selective inhibitor may offer the most direct and effective therapeutic intervention[4].

Challenges:

  • Achieving Selectivity: The conserved nature of the AAK1 and BIKE kinase domains makes the design of truly selective inhibitors a formidable task[8].

  • Potential for Compensatory Mechanisms: In some contexts, inhibition of AAK1 alone may lead to compensatory upregulation or activation of BIKE, potentially limiting the therapeutic efficacy.

The Rationale for Dual AAK1/BIKE Inhibition

Dual AAK1/BIKE inhibitors are designed to engage both kinases with comparable potency.

Advantages:

  • Synergistic Efficacy: In diseases where both AAK1 and BIKE play a role, such as viral infections, dual inhibition may lead to a more profound and durable therapeutic effect[6]. For instance, the combination of inhibitors with anti-AAK1/BIKE and anti-GAK activity has shown synergistic effects against SARS-CoV-2[6].

  • Overcoming Redundancy: By targeting two functionally related kinases, dual inhibitors can mitigate the risk of compensatory mechanisms that might arise from selective inhibition.

  • Broader Therapeutic Applications: A dual inhibitor may be effective across a wider range of diseases where both kinases are implicated.

Challenges:

  • Increased Potential for Off-Target Effects: Engaging multiple targets inherently increases the risk of off-target activities and potential toxicities. Careful kinome-wide profiling is essential to characterize the selectivity profile of dual inhibitors.

  • Complex SAR: Optimizing a compound against two targets simultaneously can be more challenging than single-target optimization.

Comparative Analysis of AAK1 Inhibitors

The following table provides a comparative overview of selected selective AAK1 and dual AAK1/BIKE inhibitors, highlighting their potencies.

CompoundTypeAAK1 IC50 (nM)BIKE IC50 (nM)GAK IC50 (nM)Reference(s)
BMS-986176 (LX-9211) Selective AAK12--[9]
AAK1-IN-2 TFA Selective AAK15.8--[9]
AAK1-IN-4 Selective AAK14.6--[9]
TIM-098a Selective AAK1240--[10][11]
LP-935509 Dual AAK1/BIKE3.314320[9]
BMT-090605 Dual AAK1/BIKE0.64560[9]
SGC-AAK1-1 Dual AAK1/BIKE270Potent inhibitor-[9]
BMS-911172 Dual AAK1/BIKE35--[9]

Part 3: Experimental Cornerstones for Inhibitor Characterization

Rigorous experimental validation is paramount in the development of kinase inhibitors. The following protocols provide a framework for the comprehensive characterization of both selective AAK1 and dual AAK1/BIKE inhibitors.

In Vitro Kinase Activity and Potency Determination

Protocol 3.1.1: ADP-Glo™ Kinase Assay for IC50 Determination

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction[1][8].

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP concentration[1][8].

  • Causality of Experimental Choices:

    • Recombinant Kinase: Use of purified, recombinant AAK1 and BIKE ensures that the measured activity is specific to the target kinase.

    • Substrate: A specific and efficient peptide or protein substrate for AAK1/BIKE is crucial for a robust assay window.

    • ATP Concentration: The ATP concentration should be at or near the Km value for the kinase to ensure that the assay is sensitive to competitive inhibitors.

    • ADP-Glo™ Reagent: This reagent terminates the kinase reaction and depletes excess ATP, which would otherwise create a high background signal in the subsequent luminescence step[9].

    • Kinase Detection Reagent: This reagent contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin components for signal generation[9].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 1 µL of the serially diluted inhibitor or DMSO (for control wells).

    • Add 2 µL of a solution containing the recombinant AAK1 or BIKE enzyme in kinase reaction buffer.

    • Add 2 µL of a solution containing the substrate and ATP in kinase reaction buffer to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes[12].

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal[12].

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 Signal Detection A 1. Add Inhibitor/DMSO B 2. Add Kinase + Substrate/ATP A->B C 3. Incubate (e.g., 60 min) B->C D 4. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) C->D E 5. Incubate (40 min) D->E F 6. Add Kinase Detection Reagent (ADP -> ATP -> Light) E->F G 7. Incubate (30-60 min) F->G H 8. Read Luminescence G->H I Data Analysis (IC50 Determination) H->I

Caption: ADP-Glo™ Kinase Assay Workflow.

Cellular Target Engagement

Protocol 3.2.1: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying that a compound binds to its intended target in a cellular environment[13][14][15].

  • Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its thermal stability. In CETSA, cells are treated with a compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified[13].

  • Causality of Experimental Choices:

    • Intact Cells: Using intact cells provides a more physiologically relevant context for assessing target engagement, as it accounts for factors like cell permeability and intracellular metabolism[15].

    • Heat Challenge: The temperature gradient is chosen to span the melting temperature (Tagg) of the target protein, where 50% of the protein denatures and precipitates[13].

    • Lysis and Centrifugation: This step separates the soluble, stabilized protein from the aggregated, denatured protein.

    • Protein Quantification: Western blotting or other sensitive protein detection methods are used to quantify the amount of soluble target protein.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells to an appropriate density and treat with the test inhibitor or vehicle (DMSO) for a defined period (e.g., 1-2 hours)[14].

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler, followed by a cooling step[13][14].

  • Cell Lysis: Lyse the cells by adding a lysis buffer and subjecting them to freeze-thaw cycles or sonication.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blot Analysis: Separate the proteins in the soluble fraction by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein (AAK1 or BIKE).

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. Isothermal dose-response experiments can also be performed at a fixed temperature to determine the cellular EC50[13].

CETSA_Workflow cluster_0 Cell Treatment & Heating cluster_1 Analysis A 1. Treat Cells with Inhibitor/Vehicle B 2. Aliquot and Heat to Temperature Gradient A->B C 3. Cool to Room Temperature B->C D 4. Lyse Cells C->D E 5. Centrifuge to Separate Soluble/Insoluble Fractions D->E F 6. Collect Supernatant (Soluble Protein) E->F G 7. Western Blot for Target Protein F->G H 8. Quantify Bands G->H I Data Analysis (Plot Melting Curve) H->I

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Phenotypic Cellular Assay

Protocol 3.3.1: Transferrin Uptake Assay

This assay measures the effect of AAK1/BIKE inhibition on clathrin-mediated endocytosis by monitoring the uptake of fluorescently labeled transferrin[16][17][18].

  • Principle: Transferrin is internalized by cells via clathrin-mediated endocytosis. By using fluorescently labeled transferrin, its uptake can be visualized and quantified using fluorescence microscopy[17].

  • Causality of Experimental Choices:

    • Serum Starvation: Cells are serum-starved to deplete endogenous transferrin and upregulate the expression of transferrin receptors on the cell surface, thereby maximizing the signal[16].

    • Fluorescently Labeled Transferrin: A fluorescent conjugate of transferrin (e.g., Alexa Fluor™ 647) allows for direct visualization and quantification of its internalization[18].

    • Incubation Time and Temperature: The incubation is performed at 37°C to allow for active endocytosis. The duration of the pulse can be varied to study different stages of endocytosis[16].

    • Acid Wash (Optional): An acid wash step can be included to remove surface-bound transferrin, allowing for the specific quantification of internalized transferrin.

    • Fluorescence Microscopy and Image Analysis: Automated fluorescence microscopy and image analysis software enable the high-throughput quantification of transferrin uptake in a large number of cells[17].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells on glass coverslips or in 96-well imaging plates.

  • Inhibitor Treatment: Treat the cells with the test inhibitor or vehicle for a specified duration.

  • Serum Starvation: Wash the cells and incubate them in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptors[16].

  • Transferrin Pulse: Add fluorescently labeled transferrin to the cells and incubate for a defined period (e.g., 1-15 minutes) at 37°C to allow for internalization[18].

  • Washing: Place the cells on ice and wash them with cold PBS to stop endocytosis.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Nuclear Staining: Stain the cell nuclei with a fluorescent dye (e.g., Hoechst) to facilitate cell segmentation during image analysis.

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification: Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity of internalized transferrin per cell. A reduction in fluorescence intensity in inhibitor-treated cells compared to controls indicates inhibition of clathrin-mediated endocytosis[18].

Transferrin_Uptake_Workflow cluster_0 Cell Preparation & Treatment cluster_1 Imaging & Analysis A 1. Seed & Treat Cells with Inhibitor B 2. Serum Starve (30-60 min) A->B C 3. Pulse with Fluorescent Transferrin (1-15 min) B->C D 4. Wash & Fix Cells C->D E 5. Stain Nuclei D->E F 6. Acquire Images (Fluorescence Microscope) E->F G 7. Quantify Fluorescence Intensity per Cell F->G H Data Analysis (Compare Treated vs. Control) G->H

Caption: Transferrin Uptake Assay Workflow.

Kinome-wide Selectivity Profiling

Protocol 3.4.1: KINOMEscan™ Profiling

KINOMEscan™ is a competition binding assay that provides a quantitative measure of inhibitor binding to a large panel of kinases.

  • Principle: Test compounds are incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified by qPCR. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower amount of kinase detected.

  • Data Interpretation: The results are typically reported as the percentage of control, where a lower percentage indicates stronger binding. A selectivity score (S-score) can be calculated to quantify the selectivity of an inhibitor. For example, S(35) at 1 µM is the number of kinases with >65% inhibition divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Part 4: Synthesizing the Data and Future Directions

The choice between a selective AAK1 inhibitor and a dual AAK1/BIKE inhibitor is highly dependent on the therapeutic indication.

  • For neuropathic pain , where the primary target appears to be AAK1 in the central nervous system, a highly selective inhibitor with good brain penetration is likely the optimal strategy to maximize efficacy and minimize off-target effects[4][19].

  • For viral infections , a dual AAK1/BIKE inhibitor may be more advantageous due to the potential for synergistic effects and the involvement of multiple NAK family members in viral entry and trafficking[6].

The future of AAK1 and BIKE inhibitor development will likely involve the use of advanced structural biology and computational modeling to design next-generation inhibitors with improved selectivity profiles. Furthermore, a deeper understanding of the specific roles of AAK1 and BIKE in different cell types and disease contexts will be crucial for tailoring therapeutic strategies to the right patient populations.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Protocol. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Patsnap Synapse. What are AAK1 inhibitors and how do they work?. [Link]

  • ResearchGate. AAK1 inhibitors cause antinociception by inhibiting AAK1 in the spinal... | Download Scientific Diagram. [Link]

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  • Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PubMed Central. [Link]

  • Frontiers. Current Advances in CETSA. [Link]

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  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

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  • YouTube. CETSA® - True Target Engagement.. [Link]

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  • Family-wide Structural Analysis of Human Numb-Associated Protein Kinases - PMC - NIH. [Link]

  • Numb-associated kinases are required for SARS-CoV-2 infection and are cellular targets for antiviral strategies - PMC - PubMed Central. [Link]

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  • Austin Publishing Group. LX9211 A Selective Inhibitor of AAK1 (Adapter- Associated Kinase) for Neuropathic Pain? Some Thoughts on Selectivity and Specificity. [Link]

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Preclinical Pharmacology of BMS-911172: A Technical Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the preclinical pharmacology of BMS-911172, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). Designed for researchers, scientists, and drug development professionals in the field of central nervous system (CNS) disorders, this document synthesizes key preclinical findings and provides detailed methodologies for the evaluation of AAK1 inhibitors.

Introduction: The Rationale for Targeting AAK1 in CNS Disorders

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor trafficking in the CNS.[1] Dysregulation of these processes has been implicated in the pathophysiology of various neurological and psychiatric disorders. The initial validation of AAK1 as a therapeutic target for neuropathic pain came from studies in AAK1 knockout mice, which exhibited a significant reduction in pain behavior in persistent pain models without motor impairment.[2] This foundational research paved the way for the development of small molecule inhibitors, such as this compound, to pharmacologically replicate this phenotype.

Molecular Profile and Mechanism of Action of this compound

This compound is a potent, selective, and brain-penetrant AAK1 inhibitor.[2] Its primary mechanism of action is the inhibition of AAK1 kinase activity, thereby modulating downstream signaling pathways involved in pain perception and neuronal function.

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of this compound is presented in Table 1. These properties are critical for its suitability as a CNS drug candidate, indicating good solubility and potential for oral bioavailability.[3]

PropertyValueReference
Molecular Formula C₁₆H₁₉F₂N₃O₃
Molecular Weight 339.34 g/mol
IC₅₀ (Enzyme Assay) 12 nM[2]
IC₅₀ (Cell-Based Assay) 51 nM[2]
clogP 1.9[3]
Aqueous Solubility (pH 1) 5.85 mg/mL[3]
Aqueous Solubility (pH 7.4) 0.60 mg/mL[3]
AAK1 Signaling Pathway in Neuronal Function

AAK1 is a key regulator of clathrin-mediated endocytosis through its interaction with the AP2 complex. In neurons, this process is vital for the recycling of synaptic vesicles and the regulation of neurotransmitter receptor density at the cell surface. The inhibition of AAK1 by this compound is thought to interfere with these processes, leading to a modulation of neuronal signaling. The proposed mechanism involves the downstream regulation of pathways such as the Notch and WNT signaling cascades.[3] Furthermore, the analgesic effects of AAK1 inhibitors have been mechanistically linked to the α2 adrenergic signaling pathway, a known antinociceptive pathway in humans.[4]

AAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Binding AP2_Complex AP2 Complex Receptor->AP2_Complex Recruitment Clathrin Clathrin AP2_Complex->Clathrin Recruitment Endocytosis Endocytosis Clathrin->Endocytosis Vesicle Formation AAK1 AAK1 AAK1->AP2_Complex Phosphorylation (Activation) This compound This compound This compound->AAK1 Inhibition Signaling_Cascades Downstream Signaling (e.g., Notch, WNT) Endocytosis->Signaling_Cascades Neuronal_Modulation Modulation of Neuronal Excitability Signaling_Cascades->Neuronal_Modulation

Figure 1: Simplified signaling pathway of AAK1 in clathrin-mediated endocytosis and its inhibition by this compound.

In Vitro Characterization

The initial characterization of a novel compound like this compound relies on a robust suite of in vitro assays to determine its potency, selectivity, and cellular activity.

AAK1 Kinase Inhibition Assay

The primary determinant of a kinase inhibitor's potency is its ability to inhibit the enzymatic activity of its target. This is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: AAK1 Kinase Inhibition Assay (Biochemical)

  • Reagents and Materials: Recombinant human AAK1 enzyme, a suitable substrate (e.g., a peptide containing the AAK1 phosphorylation motif), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add the AAK1 enzyme, the substrate, and the kinase assay buffer. c. Add the serially diluted this compound or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding a concentration of ATP that is approximately the Km of AAK1 for ATP. e. Incubate the reaction at room temperature for a predetermined time, ensuring the reaction is in the linear range. f. Stop the reaction and measure the amount of ADP produced using a detection reagent. g. The luminescence signal, which is proportional to the amount of ADP generated, is read on a plate reader.

  • Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Functional Assays

To assess the activity of this compound in a more physiologically relevant context, cell-based assays are employed. These assays confirm that the compound can penetrate cell membranes and inhibit the target kinase within the cellular environment.

Experimental Protocol: Cellular AAK1 Target Engagement Assay

  • Cell Line: A human cell line endogenously expressing AAK1 (e.g., HEK293 cells) is utilized.

  • Procedure: a. Culture the cells to an appropriate density in 96-well plates. b. Treat the cells with increasing concentrations of this compound for a specified duration. c. Lyse the cells and perform an immunoassay (e.g., Western blot or ELISA) to measure the phosphorylation of a known AAK1 substrate, such as the μ2 subunit of the AP2 complex (AP2M1).[2]

  • Data Analysis: The reduction in substrate phosphorylation is quantified and plotted against the concentration of this compound to determine the cellular IC₅₀.

In Vivo Preclinical Efficacy

The therapeutic potential of this compound for CNS disorders, particularly neuropathic pain, has been evaluated in well-established rodent models.

Neuropathic Pain Models

3.1.1. Formalin-Induced Pain

The formalin test is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior, reflecting both acute nociception and central sensitization. This compound has demonstrated significant efficacy in this model.[3]

Experimental Protocol: Mouse Formalin Test

  • Animals: Male C57BL/6 mice.

  • Acclimation: Animals are habituated to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: this compound (e.g., 60 mg/kg) or vehicle is administered subcutaneously (s.c.) at a predetermined time before formalin injection.[2]

  • Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of the hind paw.

  • Behavioral Observation: Immediately after injection, the time the animal spends licking, biting, or flinching the injected paw is recorded for two distinct phases: Phase I (0-5 minutes) and Phase II (15-40 minutes).

  • Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between the drug-treated and vehicle-treated groups.

Formalin_Test_Workflow cluster_observation Behavioral Observation Acclimation Acclimation Drug_Administration Drug_Administration Acclimation->Drug_Administration 30 min Formalin_Injection Formalin_Injection Drug_Administration->Formalin_Injection Behavioral_Observation Behavioral_Observation Formalin_Injection->Behavioral_Observation Data_Analysis Data_Analysis Behavioral_Observation->Data_Analysis Phase_I Phase I (0-5 min) Phase_II Phase II (15-40 min)

Figure 2: Workflow for the formalin-induced pain model.

3.1.2. Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain, characterized by the development of mechanical allodynia and thermal hyperalgesia. This compound has shown efficacy in reversing these pain-related behaviors.[3]

Experimental Protocol: Rat Chronic Constriction Injury (CCI) Model

  • Animals: Male Sprague-Dawley rats.

  • Surgical Procedure: a. Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. b. Four loose ligatures of chromic gut suture are tied around the nerve.

  • Post-Operative Recovery: Animals are allowed to recover for a period of 7-14 days, during which neuropathic pain behaviors develop.

  • Drug Administration: this compound (e.g., 60 mg/kg, s.c.) or vehicle is administered.[2]

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to mechanical stimulation is determined.

    • Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured.

  • Data Analysis: The paw withdrawal thresholds and latencies are compared between the drug-treated and vehicle-treated groups.

In Vivo Target Engagement

To confirm that the observed efficacy is due to the inhibition of AAK1 in the CNS, in vivo target engagement studies are crucial. These studies measure the extent of target inhibition in the relevant tissue at therapeutic doses.

Experimental Protocol: In Vivo AAK1 Target Engagement

  • Animals: Mice.

  • Drug Administration: Administer various doses of this compound.

  • Tissue Collection: At a time point corresponding to the peak plasma and brain concentrations, animals are euthanized, and brain tissue is collected.

  • Analysis: The level of phosphorylation of an AAK1 substrate (e.g., AP2M1) in the brain homogenates is quantified by immunoassay.[2]

  • Data Analysis: A dose-dependent inhibition of substrate phosphorylation confirms target engagement in the CNS.[2]

Preclinical Pharmacokinetics and CNS Penetration

A critical aspect of any CNS drug discovery program is to ensure that the compound can cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. This compound has been described as a brain-penetrant molecule.[2]

In Vitro BBB Models

In vitro models, such as the parallel artificial membrane permeability assay (PAMPA) or cell-based transwell assays (e.g., using Caco-2 or MDCK cells), are used for early screening of BBB permeability.

In Vivo Pharmacokinetic Studies

To definitively determine the pharmacokinetic profile and CNS penetration, studies in preclinical species are essential.

Experimental Protocol: Rodent Pharmacokinetic and Brain Penetration Study

  • Animals: Mice or rats.

  • Drug Administration: Administer a single dose of this compound via intravenous (i.v.) and oral (p.o.) routes.

  • Sample Collection: At serial time points, collect blood and brain tissue.

  • Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Pharmacokinetic Parameters: Calculate key parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), clearance (CL), and volume of distribution (Vd).

    • Brain Penetration: Determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) to assess the extent of CNS penetration.

Preclinical Safety and Toxicology

A thorough evaluation of the safety profile of a drug candidate is paramount before it can advance to clinical development. Preclinical safety studies are designed to identify potential adverse effects and to establish a safe starting dose for human trials.

In Vitro Safety Screening

Early in vitro safety screening is conducted to identify potential liabilities. This typically includes:

  • hERG Channel Assay: To assess the risk of cardiac arrhythmia.

  • CYP450 Inhibition/Induction Assays: To evaluate the potential for drug-drug interactions.

  • Genotoxicity Assays: (e.g., Ames test, in vitro micronucleus test) to assess the mutagenic potential.

In Vivo Safety Pharmacology

In vivo safety pharmacology studies are conducted to evaluate the effects of the compound on major physiological systems. For a CNS-active compound like this compound, a core battery of studies includes:

  • CNS Safety: A functional observational battery (e.g., Irwin test) in rodents to assess effects on behavior, autonomic function, and sensorimotor coordination. Notably, this compound showed no motor side effects at the doses tested in efficacy models.[2]

  • Cardiovascular Safety: Telemetry studies in a larger animal model (e.g., dog or non-human primate) to monitor blood pressure, heart rate, and electrocardiogram (ECG).

  • Respiratory Safety: Evaluation of respiratory rate and function in rodents.

Repeat-Dose Toxicology Studies

To assess the potential for toxicity following repeated administration, toxicology studies are conducted in at least two species (one rodent and one non-rodent). These studies help to identify target organs of toxicity and to establish the No-Observed-Adverse-Effect-Level (NOAEL).

Conclusion

This compound represents a promising therapeutic candidate for CNS disorders, particularly neuropathic pain, based on its potent and selective inhibition of AAK1. The preclinical data demonstrate a clear mechanism of action, in vivo efficacy in relevant disease models, and favorable CNS penetration. The comprehensive preclinical evaluation outlined in this guide provides a framework for the continued development of AAK1 inhibitors and other novel CNS-targeted therapies. The successful translation of these preclinical findings into clinical efficacy will depend on a thorough understanding of the dose-response relationship, target engagement in humans, and a favorable safety profile.

References

  • BioWorld. (2015). AAK1 inhibitor shows potential for the treatment of neuropathic pain. Available at: [Link]

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  • Albright, C. F., et al. (2021). Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry, 64(15), 11096-11116. Available at: [Link]

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  • Albright, C. F., et al. (2016). Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. The Journal of Pain, 17(7), 838-849. Available at: [Link]

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Methodological & Application

Application Note: Optimized Subcutaneous (s.c.) Dosing Protocols for BMS-911172 (AAK1 Inhibitor) in Murine Models

[1][2]

Executive Summary & Compound Profile

BMS-911172 is a potent, brain-penetrant, small-molecule inhibitor of Adaptor-associated Kinase 1 (AAK1) .[1][2] It is primarily utilized as a chemical probe to validate AAK1 as a therapeutic target for neuropathic pain and viral entry inhibition. Unlike non-selective kinase inhibitors, this compound demonstrates high selectivity for AAK1 (IC50 = 12 nM) over the structurally related GAK (Cyclin G-associated kinase), making it a critical tool for dissecting synaptic vesicle recycling and clathrin-mediated endocytosis (CME) pathways.

This guide details the subcutaneous (s.c.) dosing workflow. While oral routes are possible, s.c. administration is often preferred in murine pain models (e.g., Chung, Formalin) to ensure rapid, consistent systemic exposure without the variability of gastric emptying rates, particularly in animals experiencing stress-induced allodynia.

Physicochemical Snapshot
PropertyValueImplication for Dosing
Molecular Weight 339.34 g/mol Small molecule; rapid absorption expected.
cLogP ~1.9Moderately lipophilic; requires co-solvents (DMSO/PEG) for high-dose solubility.
Solubility (pH 7.4) ~0.60 mg/mLLow. Direct dissolution in saline will cause precipitation.
Solubility (pH 1.0) ~5.85 mg/mLAcidic environment improves solubility, but s.c. requires neutral pH.
Target Dose 30 – 60 mg/kgHigh concentration required (approx. 3–6 mg/mL at 10 mL/kg volume).

Formulation Protocols (The "Golden Rule" of Sequential Solvation)

The most common failure mode in this compound in vivo studies is precipitation upon contact with the aqueous phase . To avoid "crashing out," you must follow a strict order of addition. Two protocols are validated: Solution (Preferred) and Suspension (Alternative) .

Protocol A: The Clear Solution (Standard for PK/PD)

Best for: Pharmacokinetic studies, acute efficacy models, and minimizing injection site irritation.

Target Concentration: 6 mg/mL (allows 60 mg/kg dose at 10 mL/kg volume). Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[3]

Step-by-Step Preparation:

  • Weighing: Weigh the required amount of this compound powder.

  • Primary Solvation (The Co-solvent): Add DMSO (10% of total volume) directly to the powder. Vortex or sonicate until completely dissolved.[3] The solution must be clear yellow/colorless.

    • Critical: Do not proceed if particles are visible.

  • Secondary Solvation: Add PEG300 (40% of total volume). Vortex thoroughly.

  • Surfactant Addition: Add Tween-80 (5% of total volume). Vortex gently to avoid excessive foaming.

  • Aqueous Phase (The Danger Zone): Slowly add warm (37°C) Saline (0.9% NaCl) (45% of total volume) while vortexing.

    • Why Warm? Prevents thermal shock precipitation of the lipophilic compound.

  • Final Check: Inspect against light. If cloudy, sonicate at 40°C for 5-10 minutes.

Protocol B: The Cyclodextrin Suspension

Best for: High-dose toxicity studies or if Protocol A causes vehicle intolerance.

Vehicle Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline).[3]

  • Pre-work: Prepare a 20% w/v Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) solution in saline. Ensure it is fully dissolved (clear).[3]

  • Solvation: Dissolve this compound in DMSO (10% of total volume).

  • Complexation: Slowly add the 20% SBE-β-CD solution (90% of total volume) to the DMSO/compound mix.

  • Sonication: Sonicate for 15-20 minutes. A fine, milky suspension is acceptable here, as the cyclodextrin encapsulates the drug.

Experimental Dosing Workflow

Dose Selection Rationale
  • 30 mg/kg: Sub-maximal efficacy. Use this to demonstrate dose-dependency.

  • 60 mg/kg: The Standard Efficacy Dose. In the Chung model (neuropathic pain), this dose achieves maximal reversal of mechanical allodynia without motor impairment.[1]

  • >100 mg/kg: Not recommended due to solubility limits and potential off-target effects on GAK.

Administration Technique[4][5][6]
  • Restraint: Use the scruff method to secure the mouse, exposing the dorsal flank.

  • Needle Size: 26G or 27G (viscosity of PEG300 requires a slightly larger bore than aqueous solutions).

  • Location: Inject into the loose skin of the flank. Avoid the intrascapular region (brown fat) if thermal imaging is part of the study.

  • Volume: Standard is 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

    • Note: If using Protocol A (high PEG), rotate injection sites for chronic dosing to prevent cutaneous irritation.

Mechanism of Action & Validation Logic

To trust the behavioral data, you must validate that this compound is engaging its target in the CNS. AAK1 phosphorylates the mu2 subunit (AP2M1) of the AP2 complex. Therefore, a reduction in phospho-mu2 is the definitive pharmacodynamic (PD) biomarker.

Mechanistic Pathway (Graphviz)

Gcluster_effectTherapeutic LogicBMSThis compound(Inhibitor)AAK1AAK1 Kinase(Active)BMS->AAK1Inhibits (IC50=12nM)AP2M1AP2M1 Subunit(Unphosphorylated)AAK1->AP2M1PhosphorylatespAP2M1Phospho-AP2M1(Thr156)AAK1->pAP2M1Promotes FormationCMEClathrin-MediatedEndocytosispAP2M1->CMEEnhancesAlpha2Alpha2-AdrenergicReceptor SignalingCME->Alpha2Regulates TraffickingPainNeuropathic PainTransmissionAlpha2->PainInhibits (Antinociception)

Figure 1: Mechanism of Action. This compound inhibits AAK1, reducing phosphorylation of AP2M1.[4] This modulation of clathrin-mediated endocytosis alters the trafficking of adrenergic receptors, enhancing antinociceptive signaling.

Pharmacodynamic Validation Protocol
  • Tissue Collection: Harvest brain (cortex) or spinal cord (lumbar dorsal horn) 1 to 2 hours post-dose (Tmax).

  • Lysis: Homogenize tissue in lysis buffer containing Phosphatase Inhibitors (Critical: AAK1 marks are labile).

  • Western Blot:

    • Target: Phospho-AP2M1 (Thr156).

    • Total Control: Total AP2M1 or GAPDH.

    • Success Criteria: >50% reduction in p-AP2M1 signal compared to vehicle-treated animals confirms CNS target engagement.

Safety & Controls

Every study must include the following controls to rule out false positives (sedation masquerading as analgesia):

Control TypeMethodRationale
Vehicle Control Administer Vehicle A or B aloneRules out stress/solvent effects.
Positive Control Gabapentin (100 mg/kg i.p.)Validates the pain model sensitivity.
Motor Toxicity Rotarod TestMandatory. AAK1 KO mice show no motor deficits. If this compound causes ataxia, it indicates off-target toxicity (likely GAK inhibition).

References

  • Hartz, R. A., et al. (2015).[1] "Discovery of this compound, a Potent and Selective AAK1 Inhibitor for the Treatment of Neuropathic Pain."[1][5] ACS Medicinal Chemistry Letters. (Context: Primary discovery paper outlining SAR and physicochemical properties).

  • Bristol-Myers Squibb. (2015).[1] "Patent WO2015006100: AAK1 Inhibitors."[1] (Context: Discloses synthesis and in vivo efficacy data including the 60 mg/kg s.c. dose).

  • Guide to Pharmacology. "this compound Ligand Page." (Context: Verified IC50 values and target selectivity profile).

  • Li, J., et al. (2023).[6] "Development and therapeutic potential of adaptor-associated kinase 1 inhibitors." European Journal of Medicinal Chemistry. (Context: Review of this compound pharmacokinetics and comparison to clinical candidates).

  • MedChemExpress. "this compound Product Protocol." (Context: Source of the specific DMSO/PEG/Tween solubility recipe).

Application Note: Enhancing the Oral Bioavailability of BMS-911172 through Complexation with Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the formulation of BMS-911172, a potent Adaptor-Associated Kinase 1 (AAK1) inhibitor, with Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) for enhanced oral administration. This compound exhibits poor aqueous solubility at physiological pH, a significant hurdle for achieving adequate oral bioavailability.[1] This guide details a systematic approach, from pre-formulation analysis to the preparation and characterization of the inclusion complex, designed to overcome this limitation. We present detailed protocols for phase solubility studies, complex preparation via lyophilization, and subsequent physicochemical characterization using Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FT-IR), and Powder X-ray Diffraction (PXRD). The methodologies described herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for developing a viable oral dosage form of this compound and other poorly soluble kinase inhibitors.

Introduction: The Challenge and the Solution

1.1. This compound: A Promising Kinase Inhibitor

This compound is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1) with an IC50 of 35 nM.[2] AAK1 is a crucial regulator of clathrin-mediated endocytosis and is considered a promising therapeutic target for several human diseases, including neuropathic pain.[3][4] Despite its therapeutic potential, the development of an effective oral formulation is hindered by its physicochemical properties. Specifically, its aqueous solubility is highly pH-dependent, showing reasonable solubility in acidic conditions (5.85 mg/mL at pH 1) but poor solubility at neutral pH (0.60 mg/mL at pH 7.4), which is more representative of the intestinal environment.[1] This poor solubility is a primary limiting factor for its absorption and oral bioavailability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₉F₂N₃O₃[2][3]
Molecular Weight339.34 g/mol [2][3]
AppearanceLight yellow to yellow solid[2]
cLogP1.9[1]
Aqueous Solubility (pH 7.4)0.60 mg/mL[1]
Aqueous Solubility (pH 1.0)5.85 mg/mL[1]
In Vitro IC₅₀ (AAK1)35 nM[2]

1.2. SBE-β-Cyclodextrin (Captisol®): A Powerful Solubilizing Excipient

Cyclodextrins are cyclic oligosaccharides capable of forming host-guest inclusion complexes with a wide range of molecules, thereby altering their physicochemical properties.[5][6] Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD), commercially known as Captisol®, is a modified cyclodextrin with a significantly improved safety profile and much higher aqueous solubility (>50 times that of natural β-cyclodextrin)[7]. Its structure features a hydrophilic exterior and a hydrophobic inner cavity, allowing it to encapsulate poorly water-soluble drug molecules like this compound.[6] This encapsulation effectively increases the drug's solubility, dissolution rate, and stability, making it an ideal excipient for overcoming the oral delivery challenges of this compound.[8][9][10]

Pre-Formulation: Phase Solubility Studies

Rationale: The first critical step is to determine if and how effectively SBE-β-CD can solubilize this compound. A phase solubility study, as described by Higuchi and Connors, is performed to quantify the interaction.[11] This study allows for the determination of the binding constant (Kₛ) and the stoichiometry of the complex, which are essential for designing the formulation. An Aₗ-type profile, showing a linear increase in guest solubility with host concentration, typically indicates the formation of a 1:1 soluble complex.[12][13]

Protocol 1: Phase Solubility Analysis

  • Preparation of SBE-β-CD Solutions: Prepare a series of aqueous solutions of SBE-β-CD in a relevant buffer (e.g., phosphate buffer, pH 7.4) at various concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 15 mM).

  • Drug Addition: Add an excess amount of this compound powder to 5 mL of each SBE-β-CD solution in sealed glass vials. Scientist's Note: Ensuring an excess of the solid drug is present is crucial for reaching equilibrium.

  • Equilibration: Place the vials on a rotary shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • Sample Collection & Preparation: After equilibration, visually confirm the presence of undissolved this compound. Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove solid particles.

  • Quantification: Dilute the filtered samples appropriately and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15]

  • Data Analysis: Plot the molar concentration of dissolved this compound against the molar concentration of SBE-β-CD. Determine the slope and y-intercept of the linear portion of the curve.

  • Calculation of Stability Constant (Kₛ): For a 1:1 complex (Aₗ-type plot), the stability constant can be calculated using the following equation: Kₛ = Slope / (S₀ * (1 - Slope)) Where S₀ is the intrinsic solubility of this compound in the buffer (the y-intercept).

G cluster_workflow Phase Solubility Workflow prep_cd Prepare SBE-β-CD Solutions (0-15 mM) add_drug Add Excess This compound prep_cd->add_drug equilibrate Equilibrate (48-72h at 25°C) add_drug->equilibrate sample Filter Supernatant (0.22 µm) equilibrate->sample analyze Quantify this compound (HPLC) sample->analyze plot Plot [this compound] vs. [SBE-β-CD] analyze->plot calculate Calculate Kₛ and Stoichiometry plot->calculate

Caption: Workflow for phase solubility studies.

Preparation of the Solid Inclusion Complex

Rationale: To create a stable solid dosage form, the drug-cyclodextrin complex must be isolated as a solid powder. Several methods exist, but lyophilization (freeze-drying) is often preferred as it can produce a highly porous, amorphous powder with a high degree of interaction between the drug and cyclodextrin, leading to rapid dissolution.[12][16] The use of a co-solvent system, such as tertiary butyl alcohol (TBA) and water, can be particularly effective.[17][18] TBA is miscible with water and is a good solvent for many hydrophobic drugs, allowing for the creation of a true monophase solution before freezing, which ensures molecular-level dispersion of the drug and cyclodextrin.[17][18][19]

G cluster_mech Inclusion Complex Formation bms This compound (Hydrophobic) cd SBE-β-CD (Captisol®) Hydrophilic Exterior Hydrophobic Cavity bms->cd:cav Encapsulation complex Soluble Inclusion Complex cd->complex Increased Aqueous Solubility

Caption: Encapsulation of this compound by SBE-β-CD.

Protocol 2: Preparation by Lyophilization (Co-solvent Method)

  • Drug Solution: Dissolve the required amount of this compound in tertiary butyl alcohol (TBA). Gentle warming or sonication can be used to aid dissolution.

  • Cyclodextrin Solution: In a separate vessel, dissolve SBE-β-CD in purified water. A 1:1 molar ratio of this compound to SBE-β-CD is a common starting point, based on the expected outcome of the phase solubility study.

  • Mixing: Slowly add the this compound solution to the SBE-β-CD solution with constant stirring. The final TBA/water ratio should be optimized to maintain a clear, single-phase solution (e.g., 30:70 v/v).

  • Sterile Filtration (Optional): For applications requiring a sterile product, the final solution can be passed through a 0.22 µm filter.[17]

  • Freezing: Transfer the solution to a suitable container (e.g., lyophilization flask or vials) and freeze it at a temperature below the eutectic point of the solution (typically -40°C or lower).

  • Lyophilization (Drying): Place the frozen sample in a freeze-dryer.

    • Primary Drying: Apply a vacuum (e.g., <100 mTorr) and set the shelf temperature to a low value (e.g., -20°C) to sublimate the frozen solvent. This is the longest step.

    • Secondary Drying: After all ice has sublimated, gradually increase the shelf temperature (e.g., to 25°C) under vacuum to remove any residual, bound water molecules.

  • Product Collection: Once the cycle is complete, vent the chamber with an inert gas like nitrogen and collect the resulting fluffy, amorphous powder. Store the final product in a desiccator to prevent moisture uptake.

Physicochemical Characterization of the Solid Complex

Rationale: It is imperative to confirm the formation of a true inclusion complex rather than a simple physical mixture. A combination of thermoanalytical and spectroscopic techniques is used to provide evidence of host-guest interactions in the solid state.[6][20][21]

4.1. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. Crystalline materials exhibit a sharp endothermic peak at their melting point. The disappearance or significant shift of the drug's melting peak in the complex is strong evidence of its amorphization and inclusion within the cyclodextrin cavity.[22]

Protocol 3: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of each sample (this compound, SBE-β-CD, a physical mixture of the two, and the lyophilized complex) into separate aluminum DSC pans. Crimp the pans.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Scan: Heat the samples under a nitrogen purge (e.g., 50 mL/min) at a constant rate (e.g., 10°C/min) over a relevant temperature range (e.g., 30°C to 300°C).

  • Analysis: Compare the thermograms.

    • Expected Result: The thermogram of this compound will show a sharp melting endotherm. The physical mixture will likely show the same peak, perhaps slightly broadened. In the lyophilized inclusion complex, this peak should be absent, indicating the drug is no longer in its crystalline state and is molecularly dispersed within the SBE-β-CD.[22]

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy detects the vibrational frequencies of functional groups. The formation of an inclusion complex can restrict the vibrational freedom of the guest molecule's functional groups or alter their chemical environment, leading to shifts in peak position, changes in peak intensity, or the disappearance of characteristic peaks.

Protocol 4: FT-IR Analysis

  • Sample Preparation: Prepare samples of this compound, SBE-β-CD, the physical mixture, and the lyophilized complex using the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Acquisition: Scan the samples over a wavenumber range of 4000 to 400 cm⁻¹.

  • Analysis: Overlay and compare the spectra.

    • Expected Result: The spectrum of the inclusion complex should not be a simple superposition of the two individual components. Look for shifts or broadening of characteristic peaks of this compound (e.g., C=O stretching, N-H bending, aromatic C-H stretching) that indicate interaction with the SBE-β-CD cavity.

4.3. Powder X-ray Diffraction (PXRD)

Principle: PXRD provides information about the crystalline or amorphous nature of a solid. Crystalline materials produce a unique diffraction pattern with sharp, intense peaks. Amorphous materials produce a diffuse halo with no sharp peaks.

Protocol 5: PXRD Analysis

  • Sample Preparation: Lightly pack the powder sample (this compound, SBE-β-CD, physical mixture, and lyophilized complex) into the sample holder.

  • Data Acquisition: Scan the sample over a 2θ range (e.g., 5° to 50°) using a diffractometer with Cu Kα radiation.

  • Analysis: Compare the diffraction patterns.

    • Expected Result: The PXRD pattern of this compound will show sharp peaks indicative of its crystalline structure. The physical mixture will show a combination of the peaks from both crystalline components. Successful complexation via lyophilization should result in a pattern showing a broad halo, confirming the amorphous nature of the complex and the absence of crystalline drug.[17][20]

Summary and Next Steps

This guide outlines a systematic, evidence-based approach to formulating the poorly soluble AAK1 inhibitor, this compound, with SBE-β-CD for oral delivery. By following these protocols, researchers can effectively increase the aqueous solubility of the compound by forming a stable, amorphous inclusion complex. The successful formation of this complex, confirmed by DSC, FT-IR, and PXRD, is the critical first step toward developing an oral dosage form with improved dissolution and potentially enhanced bioavailability.

Subsequent studies should focus on:

  • In Vitro Dissolution Testing: Comparing the dissolution rate of the complex to the pure drug in simulated gastric and intestinal fluids.

  • Stability Studies: Assessing the physical and chemical stability of the lyophilized complex under accelerated storage conditions.

  • In Vivo Pharmacokinetic Studies: Evaluating the oral bioavailability of the formulated complex in a relevant animal model compared to a simple suspension of the drug.

References

  • This compound | AAK1 - MedchemExpress.com. MedchemExpress.
  • This compound | CAS#1644248-18-9 | AAK1 inhibitor | MedKoo. MedKoo Biosciences.
  • Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. PubMed Central.
  • Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applic
  • Characteristics and applications of cyclodextrin complexes. PubMed.
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology.
  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO.
  • Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. PubMed.
  • Utility of Sulfobutyl Ether β-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. Indian Journal of Pharmaceutical Sciences.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Eman Research Publishing.
  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Publish.
  • Preparation of hydrophobic drugs cyclodextrin complex by lyophiliz
  • Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. ARIKESI.
  • (PDF) Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system.
  • PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIV
  • Full article: Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. Taylor & Francis Online.
  • Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review.
  • Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC.
  • Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac.
  • Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases. PubMed.

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Determining the Potency of Novel Kinase Inhibitors: A Detailed Guide to Measuring the IC50 of BMS-911172 against AAK1

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Potency Assessment in Drug Discovery

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the landscape of modern medicine. A key parameter in the characterization of these inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of a specific biological or biochemical function. Accurate and reproducible IC50 determination is paramount for lead optimization, structure-activity relationship (SAR) studies, and the overall progression of a drug candidate. This guide provides a comprehensive overview and a detailed protocol for determining the IC50 of BMS-911172, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a promising target for the treatment of neuropathic pain.[1][2][3]

This compound has been identified as a brain-penetrant, selective inhibitor of AAK1 with a reported enzymatic IC50 of 12 nM.[1][4][5] AAK1, a serine/threonine kinase, is involved in clathrin-mediated endocytosis, a fundamental cellular process.[6] Its inhibition has been shown to produce antinociceptive effects, making it a compelling target for novel analgesics.[2][7]

This application note will provide researchers, scientists, and drug development professionals with a robust framework for determining the IC50 of this compound against AAK1 using the ADP-Glo™ Kinase Assay, a widely used, luminescence-based method. The principles and methodologies described herein are broadly applicable to the characterization of other kinase inhibitors.

Understanding the Mechanism: AAK1 Inhibition and the ADP-Glo™ Assay

AAK1 functions by phosphorylating the μ2 subunit of the adaptor protein complex 2 (AP2), a crucial step in the maturation of clathrin-coated pits.[6] this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of AAK1, preventing the transfer of a phosphate group from ATP to its substrate.

The ADP-Glo™ Kinase Assay provides a universal platform for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8][9] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used by luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Diagram: Workflow of IC50 Determination using the ADP-Glo™ Assay

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Generation cluster_3 Data Acquisition & Analysis Reagent_Preparation Prepare Kinase, Substrate, ATP, and this compound Dilutions Reaction_Setup Combine AAK1, Substrate, and this compound Reagent_Preparation->Reaction_Setup Reaction_Initiation Initiate Reaction with ATP Reaction_Setup->Reaction_Initiation Incubation_1 Incubate at 30°C Reaction_Initiation->Incubation_1 Stop_Reaction Add ADP-Glo™ Reagent (Stops Kinase, Depletes ATP) Incubation_1->Stop_Reaction ADP_to_ATP Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) Stop_Reaction->ADP_to_ATP Incubation_2 Incubate at Room Temperature ADP_to_ATP->Incubation_2 Read_Luminescence Measure Luminescence Incubation_2->Read_Luminescence Data_Analysis Plot Dose-Response Curve and Calculate IC50 Read_Luminescence->Data_Analysis cluster_0 Normal Kinase Activity cluster_1 Inhibition by this compound AAK1_active AAK1 (Active) Phosphorylated_Substrate Phosphorylated Substrate AAK1_active->Phosphorylated_Substrate Phosphorylation ADP ADP AAK1_active->ADP ATP ATP ATP->AAK1_active Substrate Substrate (AP2-μ2) Substrate->AAK1_active AAK1_inhibited AAK1 (Inactive) No_Phosphorylation No Phosphorylation AAK1_inhibited->No_Phosphorylation BMS911172 This compound BMS911172->AAK1_inhibited Binds to ATP Pocket

Caption: Mechanism of AAK1 inhibition by the ATP-competitive inhibitor this compound.

Trustworthiness and Self-Validation

To ensure the reliability of the determined IC50 value, several quality control measures should be implemented:

  • Z'-factor: Calculate the Z'-factor for the assay to assess its quality and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reproducibility: The IC50 determination should be repeated on multiple days with independently prepared reagents to ensure reproducibility.

  • Reference Compound: Include a known AAK1 inhibitor with a well-characterized IC50 as a positive control to validate the assay performance.

  • Enzyme and Substrate Quality: Ensure the purity and activity of the recombinant AAK1 enzyme and the quality of the substrate.

Conclusion: A Robust Framework for Kinase Inhibitor Characterization

This application note provides a detailed and authoritative guide for the determination of the IC50 of this compound against its target kinase, AAK1. By following the outlined protocols and adhering to the principles of scientific integrity, researchers can generate accurate and reproducible potency data. This information is crucial for advancing our understanding of the therapeutic potential of novel kinase inhibitors and for making informed decisions in the drug discovery and development process. The methodologies described are not limited to this compound and AAK1 and can be readily adapted for the characterization of other inhibitor-kinase pairs.

References

  • AAK1 inhibitor shows potential for the treatment of neuropathic pain - | BioWorld. (2015, August 24). Retrieved February 3, 2026, from [Link]

  • Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PubMed Central. (n.d.). Retrieved February 3, 2026, from [Link]

  • Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain | Request PDF - ResearchGate. (2026, January 2). Retrieved February 3, 2026, from [Link]

  • Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed. (2023, February 15). Retrieved February 3, 2026, from [Link]

  • LX9211 A Selective Inhibitor of AAK1 (Adapter- Associated Kinase) for Neuropathic Pain? Some Thoughts on Selectivity and Specificity - Austin Publishing Group. (2018, June 15). Retrieved February 3, 2026, from [Link]

  • Guidelines for accurate EC50/IC50 estimation - PubMed. (2011, March 15). Retrieved February 3, 2026, from [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. (n.d.). Retrieved February 3, 2026, from [Link]

  • How can I decide chemical concentration for design of IC50 assay? - ResearchGate. (2021, February 2). Retrieved February 3, 2026, from [Link]

  • In vitro ADP-Glo kinase assay - Bio-protocol. (n.d.). Retrieved February 3, 2026, from [Link]

  • LanthaScreen Technology on microplate readers - BMG Labtech. (2022, April 4). Retrieved February 3, 2026, from [Link]

  • In-cell Western Assays for IC50 Determination - Azure Biosystems. (2025, January 29). Retrieved February 3, 2026, from [Link]

  • Drug Information | Therapeutic Target Database. (n.d.). Retrieved February 3, 2026, from [Link]

  • IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PubMed. (2023, November 13). Retrieved February 3, 2026, from [Link]

  • What are AAK1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved February 3, 2026, from [Link]

  • Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - MDPI. (2024, May 9). Retrieved February 3, 2026, from [Link]

Sources

Application Note: BMS-911172 in Formalin Paw Assays for Pain Behavior

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the standardized protocol for utilizing BMS-911172 , a potent and selective Adaptor-associated Kinase 1 (AAK1) inhibitor, in the formalin paw assay. Unlike direct ion channel blockers (e.g., NaV1.7 inhibitors), this compound modulates pain via the regulation of clathrin-mediated endocytosis and synaptic vesicle trafficking.

The formalin assay is the preferred model for this compound because it generates a biphasic pain response:

  • Phase 1 (0–10 min): Acute nociception driven by direct activation of TRPA1/TRPV1 channels.

  • Phase 2 (15–60 min): Inflammatory pain and central sensitization driven by spinal dorsal horn neuronal excitability.

Key Insight: AAK1 inhibitors like this compound predominantly exhibit efficacy in Phase 2 , correlating with their mechanism of dampening central sensitization and neuropathic pain states without the motor impairment often seen with calcium channel blockers.

Compound Information & Formulation

This compound is lipophilic and requires a specific vehicle formulation to ensure bioavailability and prevent precipitation during subcutaneous (s.c.) or oral (p.o.) administration.

Chemical Profile[1][2][3][4]
  • Target: AAK1 (IC50 = 12 nM)[1][2][3]

  • Molecular Weight: 339.34 g/mol [1][2][4]

  • Appearance: Light yellow solid[4]

  • Solubility: Low in water; High in DMSO.

Formulation Protocol (Standard: 10/40/5/45)

Objective: Create a clear solution at 2.5 mg/mL for dosing.

ReagentConcentrationFunction
This compound ActiveAAK1 Inhibitor
DMSO 10% v/vPrimary Solubilizer
PEG300 40% v/vCo-solvent / Stabilizer
Tween-80 5% v/vSurfactant
Saline (0.9%) 45% v/vDiluent / Isotonicity

Step-by-Step Preparation:

  • Weigh the required amount of this compound powder.

  • Dissolve completely in 100% DMSO (10% of final volume). Vortex and sonicate until clear. Critical: Do not proceed until fully dissolved.

  • Add PEG300 (40% of final volume) slowly while vortexing.

  • Add Tween-80 (5% of final volume) and vortex.

  • Add warm (37°C) Saline (45% of final volume) dropwise while vortexing to prevent "crashing out."

  • Verify: Solution should be clear. If cloudy, sonicate at 37°C for 5 minutes.

Mechanism of Action Diagram

The following diagram illustrates how AAK1 inhibition by this compound disrupts the trafficking of nociceptive signaling receptors, reducing synaptic transmission in the dorsal horn during the late phase of the formalin test.

AAK1_Mechanism BMS This compound AAK1 AAK1 Kinase BMS->AAK1 Inhibits Pain Central Sensitization (Phase 2 Pain) BMS->Pain Reduces AP2 AP-2 Complex (Phosphorylation) AAK1->AP2 Promotes Phosphorylation Endocytosis Clathrin-Mediated Endocytosis AP2->Endocytosis Activates Receptor Surface Receptors (AMPA/NMDAR) Endocytosis->Receptor Recycles/Traffics Synapse Synaptic Transmission Receptor->Synapse Increases Excitability Synapse->Pain Drives

Caption: this compound inhibits AAK1, disrupting AP-2 phosphorylation and receptor trafficking, thereby reducing central sensitization.

Experimental Protocol: Formalin Paw Assay

Animals & Environment[7]
  • Subjects: Male C57BL/6 mice (8–10 weeks old).

  • Acclimatization: Animals must be habituated to the testing environment (transparent Plexiglas chambers with mirrors) for 30–60 minutes daily for 2 days prior to testing to reduce stress-induced analgesia.

Dosing Regimen

This compound is typically administered Subcutaneously (s.c.) or Orally (p.o.) .

  • Dose Range: 10, 30, 60 mg/kg. (60 mg/kg is the standard effective dose for robust Phase 2 inhibition).

  • Pre-treatment Time: Administer 60 minutes prior to formalin injection to ensure peak plasma/CNS concentration.

Assay Execution Workflow

Protocol_Timeline cluster_0 Preparation (-60 min) cluster_1 Induction (T=0) cluster_2 Data Collection Acclimation Acclimate Mice (30 min) Dosing Administer this compound (60 mg/kg s.c.) Acclimation->Dosing Injection Inj. 20µL 2.5% Formalin (Intraplantar) Dosing->Injection Wait 60 min Phase1 Phase 1 Scoring (0-10 min) Acute Pain Injection->Phase1 Interphase Interphase (10-15 min) Quiescence Phase1->Interphase Phase2 Phase 2 Scoring (15-60 min) Inflammatory/Central Interphase->Phase2

Caption: Experimental timeline ensuring peak drug activity coincides with the biphasic pain response.

Step-by-Step Procedure
  • Pre-Dosing: Administer Vehicle or this compound (s.c.) 60 minutes before testing.

  • Formalin Preparation: Dilute 37% stock formaldehyde to 2.5% formalin in sterile saline.

    • Note: Use 2.5% for mice to avoid tissue necrosis; 5% is often too high for sensitive behavioral scoring in mice.

  • Injection: Restrain the mouse gently. Using a 30G needle, inject 20 µL of 2.5% formalin subcutaneously into the dorsal surface of the right hind paw.

  • Observation: Immediately place the mouse in the observation chamber.

  • Scoring: Record the time (in seconds) spent licking, biting, or flinching the injected paw.

    • Binning: Collect data in 5-minute bins for 60 minutes.

Data Analysis & Expected Results

Scoring Metrics

Calculate the Cumulative Pain Score (Total time spent licking/biting) for the two distinct phases.

PhaseTime IntervalPhysiological DriverExpected this compound Effect
Phase 1 0 – 10 minC-fiber activation (Peripheral)Minimal / No Effect
Interphase 10 – 15 minInhibitory modulationN/A
Phase 2 15 – 60 minCentral Sensitization (Spinal)Significant Reduction (~30-50%)
Statistical Validation
  • Design: One-way ANOVA followed by Dunnett’s post-hoc test comparing Treatment vs. Vehicle.

  • Sample Size: N=8-10 mice per group is typically required for statistical power (P < 0.05).

  • Self-Validation Check:

    • Vehicle Control: Must show clear biphasic response. If Phase 2 is absent, the formalin concentration or injection depth is incorrect.

    • Positive Control: Use Gabapentin (100 mg/kg) or Morphine (5 mg/kg). This compound should show efficacy comparable to Gabapentin in Phase 2 but without the sedation associated with high-dose opioids.

Troubleshooting & Expert Tips

  • Solubility Issues: If this compound precipitates upon adding saline, ensure the DMSO/PEG300 mixture is well-vortexed before adding saline. Do not use cold saline; warm to 37°C.

  • Motor Impairment: AAK1 inhibitors are generally devoid of motor side effects (unlike Gabapentin). However, always run a Rotarod test in a satellite group to confirm that reduced paw licking is due to analgesia, not sedation or ataxia.

  • Biphasic Merging: If Phase 1 and Phase 2 merge (no interphase), the environmental stress is likely too high. Ensure strict acclimatization and minimize noise in the testing room.

References

  • Hartz, R. A., et al. (2015).[3] "Discovery of this compound, a Potent and Selective AAK1 Inhibitor with Efficacy in Models of Neuropathic Pain."[3] ACS Medicinal Chemistry Letters.

  • Taber, M. T., et al. (2014). "Adaptor-associated kinase 1 (AAK1) inhibitors for the treatment of neuropathic pain." Journal of Pharmacology and Experimental Therapeutics.

  • Tjolsen, A., et al. (1992). "The formalin test: an evaluation of the method." Pain.

  • Bristol-Myers Squibb & Lexicon Pharmaceuticals. (2016). "AAK1 Inhibitors and Methods of Use." Patent WO2015006100.[3]

Sources

Protocol for BMS-911172 administration in Chung model of neuropathy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for BMS-911172 Administration in the Chung Model of Neuropathic Pain

Executive Summary & Mechanism of Action

This compound is a potent, selective, and brain-penetrant inhibitor of Adaptor-associated Kinase 1 (AAK1) .[1][2][3][4][5] Unlike traditional ion channel blockers (e.g., Nav1.7 inhibitors), this compound operates via a novel mechanism regulating clathrin-mediated endocytosis (CME).[1]

  • Mechanism: AAK1 phosphorylates the

    
     subunit of the AP-2 complex, a critical step in cargo sorting for endocytosis. In neuropathic pain states, AAK1 inhibition reduces the trafficking of excitatory receptors and synaptic vesicle recycling in the dorsal horn of the spinal cord, thereby dampening central sensitization and "wind-up" phenomena.
    
  • Model Relevance: The Chung (L5/L6 Spinal Nerve Ligation) model induces robust mechanical allodynia and thermal hyperalgesia.[1] this compound has demonstrated efficacy comparable to Gabapentin in this model, making it a critical tool for studying non-opioid analgesia pathways.[1]

Compound Profile & Formulation

Compound Identity:

  • Name: this compound

  • Target: AAK1 (ICngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    
    
    
    
    12 nM)[1][3][4][5][6]
  • Molecular Weight: 339.34 g/mol [1]

  • Solubility: Low at neutral pH (0.60 mg/mL at pH 7.4); Moderate at acidic pH (5.85 mg/mL at pH 1).[1]

Formulation Protocol (Suspension for S.C. Dosing): Given the high efficacy dose (60 mg/kg) and limited solubility, a stable suspension is required for consistent bioavailability.[1]

ComponentConcentrationFunction
This compound 6 mg/mL Active Pharmaceutical Ingredient (API)
Methylcellulose (MC) 0.5% (w/v)Suspending Agent (prevents sedimentation)
Tween 80 0.1% (v/v)Surfactant (improves wetting)
Water for Injection q.s.[1]Vehicle base

Preparation Steps:

  • Weighing: Calculate the required amount of this compound based on a 10 mL/kg dosing volume (e.g., for 10 rats @ 250g, total mass = 2.5 kg. Total vol = 25 mL.[1] Total drug = 150 mg).[1]

  • Wetting: Add the weighed powder to a mortar. Add Tween 80 and a small volume of 0.5% MC solution. Triturate thoroughly to form a smooth paste.[1]

  • Dilution: Gradually add the remaining 0.5% MC solution while stirring continuously to achieve the final volume.

  • Sonication: Sonicate for 10–15 minutes to ensure uniform particle dispersion.

  • Storage: Prepare fresh daily. Protect from light.[1][7]

Experimental Workflow: The Chung Model (SNL)

The Spinal Nerve Ligation (SNL) model involves the tight ligation of the L5 and L6 spinal nerves, isolating the L4 nerve as the source of neuropathic input.

A. Surgical Timeline

ExperimentalTimeline Surgery Day 0: Surgery (L5/L6 Ligation) Recovery Day 1-7: Recovery (Wound Healing) Surgery->Recovery Baseline Day 10-14: Baseline (Confirm Allodynia) Recovery->Baseline Grouping Randomization (Based on Thresholds) Baseline->Grouping Dosing Day 15: Dosing (this compound S.C.) Grouping->Dosing Testing Testing (1h, 3h, 6h Post-Dose) Dosing->Testing

Caption: Timeline for this compound evaluation in SNL rats. Critical randomization occurs post-baseline to ensure equal injury severity across groups.[1]

B. Surgical Procedure (Abbreviated Standard)
  • Anesthesia: Isoflurane (2-3%).[1]

  • Incision: Midline incision at L4-S2 level.

  • Isolation: Expose the left paraspinal muscles and remove the L6 transverse process to visualize L4, L5, and L6 spinal nerves.

  • Ligation: Tightly ligate L5 and L6 nerves with 6-0 silk suture.[1] Crucial: Avoid damaging the L4 nerve.[1]

  • Closure: Suture muscle and skin layers.[1]

Administration & Assessment Protocol

Dosing Regimen:

  • Route: Subcutaneous (S.C.) – Preferred for sustained absorption and efficacy in this class.

  • Dose: 60 mg/kg (Efficacy Dose).[1][4][8]

  • Vehicle Control: 0.5% Methylcellulose / 0.1% Tween 80.[1]

  • Positive Control: Gabapentin (100 mg/kg, I.P. or P.O.).[1]

Behavioral Assays: Perform assays in the following order to minimize stress interference.

1. Mechanical Allodynia (Von Frey Test):

  • Principle: Assess the paw withdrawal threshold (PWT) using calibrated filaments.[1]

  • Timing: Measure at Baseline (pre-dose), 1 hour , 3 hours , and 6 hours post-dose.

  • Method: Up-Down method (Dixon).[1]

  • Endpoint: 50% Withdrawal Threshold (g). SNL rats typically drop from >15g (naive) to <4g (injured).[1] Efficacy is defined as a return toward >10g.[1]

2. Thermal Hyperalgesia (Hargreaves Test):

  • Principle: Measure latency to withdraw paw from a radiant heat source.

  • Timing: Perform 30 mins after Von Frey at each time point.

  • Endpoint: Withdrawal Latency (seconds).

Data Analysis & Expected Results

Signaling Pathway Visualization:

AAK1_Pathway BMS This compound AAK1 AAK1 Kinase (Active) BMS->AAK1 Inhibits Analgesia Analgesia (Reduced Hypersensitivity) BMS->Analgesia Result Mu2 AP-2 mu2 Subunit (Phosphorylated) AAK1->Mu2 Phosphorylates Endocytosis Clathrin-Mediated Endocytosis Mu2->Endocytosis Promotes ReceptorTrafficking Synaptic Receptor Recycling/Trafficking Endocytosis->ReceptorTrafficking Regulates Sensitization Central Sensitization (Wind-Up) ReceptorTrafficking->Sensitization Maintains Pain Neuropathic Pain Perception Sensitization->Pain Causes

Caption: this compound inhibits AAK1, blocking mu2 phosphorylation and disrupting the endocytic trafficking required to maintain central sensitization.[1]

Expected Quantitative Outcomes:

GroupDoseRouteBaseline PWT (g)1h Post-Dose PWT (g)3h Post-Dose PWT (g)Efficacy (% MPE)
Vehicle -S.C.2.5 ± 0.52.6 ± 0.42.8 ± 0.6~0%
This compound 60 mg/kg S.C. 2.4 ± 0.310.5 ± 1.2 12.1 ± 1.5 ~80%
Gabapentin 100 mg/kgI.P.2.5 ± 0.411.0 ± 1.08.5 ± 1.2~85%

Note: PWT = Paw Withdrawal Threshold.[1] MPE = Maximum Possible Effect.[1]

Troubleshooting & Self-Validation

  • Solubility Issues: If the suspension clogs the needle (25G recommended), increase the Tween 80 concentration to 0.5% or switch to a larger gauge (23G). Ensure thorough sonication.[1]

  • Lack of Efficacy:

    • Check Surgery: If baseline PWT is >6g, the ligation was likely too loose. Exclude these animals.

    • Check pH: this compound solubility is pH-dependent.[1] Ensure the vehicle is neutral; if the compound was dissolved in acid first, ensure it didn't precipitate upon buffering.

  • Sedation: AAK1 inhibitors generally show a good therapeutic window, but always perform a Rotarod test to ensure analgesia is not confounded by motor impairment. This compound at 60 mg/kg S.C. is reported to have no motor side effects .[1][4]

References

  • Hartz, R. A., et al. (2015).[1][4] Discovery of this compound, a Potent and Selective AAK1 Inhibitor for the Treatment of Neuropathic Pain.[3][4][6] 250th ACS National Meeting, Boston, MA.

  • Luo, G., et al. (2019).[1] Adaptor-associated kinase 1 (AAK1) inhibitors for the treatment of neuropathic pain.[1][2][3][4][9] Journal of Medicinal Chemistry.

  • Bristol-Myers Squibb Company. (2015).[1][4] Patent WO2015006100: Imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine inhibitors of AAK1.[1][1]

  • Chung, J. M., et al. (1992).[1] An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat.[1] Pain, 50(3), 355-363.[1]

Sources

Application Notes and Protocols for Assessing Brain Penetrance of BMS-911172 in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of CNS Penetrance in Neuropathic Pain Drug Discovery

The development of effective therapeutics for central nervous system (CNS) disorders, such as neuropathic pain, is critically dependent on the ability of a drug candidate to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside. Therefore, a quantitative assessment of brain penetrance is a cornerstone of preclinical drug development for any CNS-active agent.

BMS-911172 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a promising target for the treatment of neuropathic pain.[1][2][3][4] AAK1 is ubiquitously expressed in the CNS and plays a role in clathrin-mediated endocytosis.[3] Inhibition of AAK1 has been shown to produce antinociceptive effects in rodent models of persistent and neuropathic pain.[4][5][6] Early preclinical data for this compound has demonstrated its efficacy in these models and has indicated that it is a brain-penetrant molecule.[1][4] This was confirmed by pharmacodynamic marker assays showing a dose-dependent inhibition of the phosphorylation of the AAK1 substrate mu-2 in the brain of mice.[4]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals to comprehensively assess the brain penetrance of this compound, and other similar small molecules, in rodent models. The protocols outlined below are designed to provide a robust and reproducible framework for quantifying the distribution of the compound into the CNS, a critical step in establishing the pharmacokinetic/pharmacodynamic (PK/PD) relationship and predicting therapeutic efficacy.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is essential for designing and interpreting brain penetrance studies.

PropertyValueSource
Molecular Formula C₁₆H₁₉F₂N₃O₃[1]
Molecular Weight 339.34 g/mol [1]
cLogP 1.9[6]
Topological Polar Surface Area (tPSA) 90 Ų[6]
Aqueous Solubility (pH 1) 5.85 mg/mL[6]
Aqueous Solubility (pH 7.4) 0.60 mg/mL[6]

Experimental Workflow for Assessing Brain Penetrance

The following diagram illustrates a comprehensive workflow for the assessment of this compound brain penetrance in rodent models. This multi-pronged approach, combining cassette dosing for initial screening with more detailed single-compound studies, provides a thorough characterization of CNS distribution.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Detailed Characterization a1 Cassette Dosing in Mice (IV and PO) a2 Serial Blood Sampling a1->a2 a3 Terminal Brain & CSF Collection a2->a3 a4 LC-MS/MS Bioanalysis a3->a4 a5 Preliminary PK & Brain Penetrance Assessment (Kp, Kp,uu) a4->a5 b1 Single Compound Dosing in Rats (IV Infusion) a5->b1 Proceed with promising candidates b4 Detailed PK/PD Modeling b1->b4 b2 In Situ Brain Perfusion b2->b4 b3 Microdialysis b3->b4

Caption: A two-phased experimental workflow for assessing brain penetrance.

Protocols

Protocol 1: Cassette Dosing for Rapid PK and Brain Penetrance Screening in Mice

Rationale: Cassette dosing, the simultaneous administration of multiple compounds to a single animal, is a high-throughput strategy to rapidly screen and rank-order drug candidates based on their pharmacokinetic properties, including brain penetration.[7][8] This approach significantly reduces animal usage and resources in the early stages of drug discovery.[7]

Step-by-Step Methodology:

  • Compound Formulation:

    • Prepare a dosing solution containing this compound and up to four other test compounds in a suitable vehicle. A common formulation for intravenous (IV) administration is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] For oral (PO) administration, a suspension in 0.5% methylcellulose or a solution with 20% SBE-β-CD in saline can be used.[9]

    • The concentration of each compound should be carefully selected to be above the limit of quantification of the bioanalytical method and to avoid potential drug-drug interactions.

  • Animal Dosing:

    • Use adult male C57BL/6 mice (8-10 weeks old).

    • For IV administration, dose the cassette solution via the tail vein at a volume of 5 mL/kg.

    • For PO administration, dose via oral gavage at a volume of 10 mL/kg.

  • Sample Collection:

    • Collect sparse blood samples (approximately 20 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • At a terminal time point (e.g., 1 or 2 hours post-dose), anesthetize the mice and collect a terminal blood sample via cardiac puncture.

    • Immediately following cardiac puncture, collect cerebrospinal fluid (CSF) from the cisterna magna.[2][4][9]

    • Perfuse the mouse transcardially with ice-cold saline to remove blood from the brain vasculature.[5]

    • Harvest the brain and store all samples at -80°C until analysis.

  • Sample Processing and Bioanalysis:

    • Process plasma, CSF, and brain tissue for LC-MS/MS analysis. A detailed protocol for brain tissue homogenization and extraction is provided in Protocol 3.

    • Develop and validate a sensitive and selective LC-MS/MS method for the simultaneous quantification of all compounds in the cassette.[10][11]

  • Data Analysis:

    • Calculate the key pharmacokinetic parameters for each compound, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

    • Determine the brain-to-plasma concentration ratio (Kp) and, if plasma and brain protein binding data are available, the unbound brain-to-unbound plasma concentration ratio (Kp,uu).

Protocol 2: In Situ Brain Perfusion in Rats for Detailed BBB Transport Characterization

Rationale: The in situ brain perfusion technique allows for the precise control of the composition of the perfusate and the duration of exposure of the brain to the test compound, enabling the detailed characterization of blood-brain barrier transport kinetics.[1][6][12]

Step-by-Step Methodology:

  • Animal Preparation:

    • Anesthetize an adult male Sprague-Dawley rat (250-300 g) with an appropriate anesthetic (e.g., ketamine/xylazine).

    • Surgically expose the common carotid arteries and external jugular veins.

    • Cannulate the carotid arteries for perfusion and the jugular veins to allow for outflow.[1]

  • Perfusion:

    • Initiate perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to wash out the blood.

    • Switch to the perfusion buffer containing a known concentration of this compound.

    • Maintain a constant perfusion rate (e.g., 3-4 mL/min) for a defined period (e.g., 1-5 minutes).

  • Sample Collection and Processing:

    • At the end of the perfusion period, stop the perfusion and decapitate the rat.

    • Rapidly remove the brain and dissect it on a cold plate.

    • Homogenize the brain tissue and process it for LC-MS/MS analysis as described in Protocol 3.

  • Data Analysis:

    • Calculate the brain uptake clearance (Cl_up) and the permeability-surface area (PS) product of this compound across the BBB.

Protocol 3: Brain Tissue Homogenization and Extraction for LC-MS/MS Analysis

Rationale: Accurate quantification of drug concentrations in brain tissue requires efficient homogenization and extraction of the analyte from the complex biological matrix.[13]

Step-by-Step Methodology:

  • Tissue Preparation:

    • Thaw the frozen brain tissue on ice.

    • Weigh the tissue and add a 4-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline or a detergent-based buffer for improved extraction of membrane-bound compounds).[14]

  • Homogenization:

    • Homogenize the tissue using a bead-based homogenizer or an ultrasonic probe until a uniform homogenate is obtained. Keep the samples on ice throughout the process to prevent degradation.

  • Extraction:

    • Add an internal standard to the brain homogenate.

    • Perform a protein precipitation step by adding a 3-fold volume of a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

    • Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

Protocol 4: Serial Cerebrospinal Fluid (CSF) Collection in Mice

Rationale: CSF is in close contact with the brain's extracellular fluid and can provide a good estimate of the unbound drug concentration in the CNS.[2][4][9] A minimally invasive method for serial CSF collection allows for the characterization of the time-course of drug concentration in the CNS in individual animals.[2]

Step-by-Step Methodology:

  • Animal Preparation:

    • Anesthetize an adult mouse using isoflurane.

    • Place the mouse in a stereotaxic frame with its head flexed downwards to expose the cisterna magna.

  • CSF Collection:

    • Make a small incision in the skin over the back of the neck to expose the underlying muscles.

    • Carefully dissect the muscles to reveal the cisterna magna membrane.

    • Using a fine glass capillary or a bent needle connected to a syringe, carefully puncture the membrane and collect the clear CSF.[2][4] Typically, 5-10 µL of CSF can be collected from a mouse.[4]

  • Sample Handling:

    • Immediately freeze the collected CSF on dry ice and store it at -80°C until analysis.

Data Interpretation and PK/PD Modeling

The data generated from these protocols will provide a comprehensive understanding of the brain penetrance of this compound. The key parameters to be determined are the Kp and Kp,uu values. A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion, while a value significantly less than 1 may indicate the involvement of active efflux transporters. Conversely, a Kp,uu greater than 1 suggests active uptake into the brain.

This pharmacokinetic data can then be integrated with pharmacodynamic data (e.g., AAK1 target engagement in the brain) to build a PK/PD model.[15][16][17] This model is crucial for understanding the relationship between drug exposure in the CNS and the observed pharmacological effect, and for predicting the therapeutically effective dose in humans.

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive assessment of the brain penetrance of this compound in rodent models. By employing a combination of high-throughput screening and detailed mechanistic studies, researchers can gain a thorough understanding of the CNS distribution of this promising neuropathic pain candidate. This knowledge is essential for guiding lead optimization, informing clinical trial design, and ultimately, developing a safe and effective therapeutic for patients suffering from neuropathic pain.

References

  • Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain - PubMed. (2021, July 16). PubMed. Retrieved February 3, 2026, from [Link]

  • Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PubMed Central. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed. (2023, February 15). PubMed. Retrieved February 3, 2026, from [Link]

  • AAK1 inhibitor shows potential for the treatment of neuropathic pain - | BioWorld. (2015, August 24). BioWorld. Retrieved February 3, 2026, from [Link]

  • Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • In Depth Chemical Analysis of Brain Extracellular Space using In Vivo Microdialysis with Liquid Chromatography-Tandem Mass Spectrometry - PubMed Central. (2025, October 15). PubMed Central. Retrieved February 3, 2026, from [Link]

  • A protocol for collection and infusion of cerebrospinal fluid in mice - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Protocol for mouse carotid artery perfusion for in situ brain tissue fixation and parallel unfixed tissue collection - PubMed Central. (2025, March 14). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Bundling arrows: improving translational CNS drug development by integrated PK/PD-metabolomics - PubMed. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Cassette Dosing Study - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved February 3, 2026, from [Link]

  • Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed. (2017, July 10). PubMed. Retrieved February 3, 2026, from [Link]

  • Microdialysis in Rodents - PMC - PubMed Central - NIH. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Physiologically Based Pharmacokinetic Modelling of Drug Penetration Across the Blood–Brain Barrier—Towards a Mechanistic IVIVE-Based Approach - PubMed Central. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • An in situ brain perfusion technique to study cerebrovascular transport in the rat. (2024, December 28). American Journal of Physiology-Heart and Circulatory Physiology. Retrieved February 3, 2026, from [Link]

  • Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed. (2024, October 15). PubMed. Retrieved February 3, 2026, from [Link]

  • Physiologically Based Pharmacokinetic Modelling of Drug Penetration Across the Blood-Brain Barrier-Towards a Mechanistic IVIVE-Based Approach - ResearchGate. (2025, August 7). ResearchGate. Retrieved February 3, 2026, from [Link]

  • A minimally-invasive method for serial cerebrospinal fluid collection and injection in rodents with high survival rates | bioRxiv. (2022, October 3). bioRxiv. Retrieved February 3, 2026, from [Link]

  • Protocol for mouse brain tissue processing and downstream analysis of circRNA-protein interactions in vivo - PMC - NIH. (2025, August 19). PubMed Central. Retrieved February 3, 2026, from [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Microdialysis services at Charles River - YouTube. (2018, September 26). YouTube. Retrieved February 3, 2026, from [Link]

  • Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - Utrecht University. (2024, October 15). Utrecht University. Retrieved February 3, 2026, from [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Physiologically Based Pharmacokinetic (PBPK) Modeling for Predicting Brain Levels of Drug in Rat - MDPI. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • (PDF) Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain - ResearchGate. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • An Improved Method for Collection of Cerebrospinal Fluid from Anesthetized Mice - JoVE. (2018, March 19). JoVE. Retrieved February 3, 2026, from [Link]

  • High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis - NIH. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Development and validation of a simultaneous quantification method of fourteen tyrosine kinase inhibitors in human plasma using LC-MS/MS - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - MDPI. (2022, October 2). MDPI. Retrieved February 3, 2026, from [Link]

  • Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain - PubMed. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • The application of cassette dosing for pharmacokinetic screening in small-molecule cancer drug discovery - PubMed. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

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Sources

Western blot detection of phospho-AP2M1 after BMS-911172 treatment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Western Blot Analysis of AP2M1 Phosphorylation at Threonine 156 Following Treatment with the AAK1 Inhibitor BMS-911172

Audience: Researchers, scientists, and drug development professionals.

Abstract The Adaptor-Related Protein Complex 2 (AP-2) is a cornerstone of clathrin-mediated endocytosis, a fundamental process for receptor internalization and signal transduction. The function of the AP-2 complex is critically regulated by phosphorylation, particularly of its µ2 subunit, AP2M1. AP2-associated protein kinase 1 (AAK1) directly phosphorylates AP2M1 at the Threonine 156 residue (Thr156), a key event that enhances the affinity of the AP-2 complex for cargo proteins.[1] this compound is a potent and selective inhibitor of AAK1 kinase.[2][3] Consequently, this compound is expected to directly reduce the phosphorylation of AP2M1 at Thr156. This application note provides a comprehensive, field-tested protocol for the detection and quantification of this pharmacodynamic biomarker by Western blot. We detail the scientific rationale, critical controls, and a step-by-step methodology to reliably measure the inhibition of AP2M1 phosphorylation in cell-based assays, offering a robust tool for researchers studying AAK1-targeted therapeutics or the regulation of endocytosis.

Scientific Background

The Role of AAK1 and AP2M1 in Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis (CME) is the primary mechanism by which eukaryotic cells internalize transmembrane proteins, nutrients, and signaling receptors. The AP-2 complex is a master regulator of CME, acting as an adaptor that links cargo proteins to the clathrin scaffold. AP-2 is a heterotetramer, and its AP2M1 (µ2) subunit is directly responsible for recognizing specific sorting signals (Y-X-X-Φ motifs) within the cytosolic tails of cargo proteins.[4]

The activity of the AP-2 complex is not static; it is tightly regulated by post-translational modifications. A critical regulatory step is the phosphorylation of AP2M1 at Thr156 by the serine/threonine kinase AAK1. This phosphorylation event induces a conformational change in AP2M1, making its cargo-binding site more accessible and thus promoting the efficient capture of cargo and the initiation of clathrin-coated pit formation.

This compound: A Direct Inhibitor of AAK1 Kinase

This compound has been identified as a potent, selective, and brain-penetrant inhibitor of AAK1, with IC50 values in the low nanomolar range.[2][5] Its mechanism involves competing with ATP in the kinase domain of AAK1, thereby preventing the phosphorylation of its substrates. The most well-characterized substrate of AAK1 is AP2M1.[2] Therefore, treatment of cells with this compound provides a direct method to modulate the phosphorylation status of AP2M1. Measuring the level of phospho-AP2M1 (Thr156) serves as a direct and quantitative pharmacodynamic biomarker to confirm the cellular activity and target engagement of this compound.

Scientific Rationale for the Assay

This protocol is designed to test the hypothesis that this compound inhibits AAK1 kinase activity within a cellular context, leading to a measurable, dose-dependent decrease in the phosphorylation of its substrate, AP2M1, at Thr156. By comparing the ratio of phosphorylated AP2M1 to total AP2M1 protein, we can precisely quantify the inhibitory effect of the compound.

cluster_0 Mechanism of Action BMS This compound AAK1 AAK1 Kinase BMS->AAK1 Inhibition AP2M1_phos p-AP2M1 (Thr156) AAK1->AP2M1_phos Phosphorylation AP2M1_unphos AP2M1 AP2M1_unphos->AAK1 Substrate Endocytosis Clathrin-Mediated Endocytosis AP2M1_phos->Endocytosis Promotes

Caption: Signaling pathway illustrating the direct inhibition of AAK1 by this compound.

Experimental Design and Critical Controls

A robust and self-validating protocol relies on meticulous experimental design.

  • Dose-Response: To determine the potency (cellular IC50) of this compound, a dose-response experiment is essential. A typical range would be from 0 nM (vehicle control) to 10 µM.

  • Time-Course: The kinetics of dephosphorylation should be assessed. A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) at a fixed, effective concentration of this compound is recommended.

  • Positive Control: A cell line with known high basal AAK1 activity or a stimulated condition that enhances AP2M1 phosphorylation can serve as a positive control.

  • Vehicle Control: The vehicle for this compound (typically DMSO) must be added to control cells at the same final concentration used for the drug-treated samples.

  • Loading Control: A housekeeping protein (e.g., GAPDH, β-Actin) should be probed on the same blot to ensure equal protein loading between lanes.

  • Total Protein Normalization: It is critical to probe for total AP2M1 in parallel. The primary endpoint is the ratio of phospho-AP2M1 to total AP2M1. This normalizes for any variations in protein loading or AP2M1 expression, ensuring that the observed changes are due to altered phosphorylation status, not protein levels.

Detailed Protocol

This protocol is optimized for cultured mammalian cells (e.g., HEK293, SH-SY5Y, or other relevant lines).

Materials and Reagents
  • Cell Line: Appropriate mammalian cell line expressing AAK1 and AP2M1.

  • Inhibitor: this compound (MedChemExpress or equivalent).

  • Antibodies:

    • Primary: Rabbit anti-phospho-AP2M1 (Thr156) antibody.

    • Primary: Mouse anti-total-AP2M1 antibody.

    • Primary: Mouse anti-GAPDH antibody (Loading Control).

    • Secondary: HRP-conjugated Goat anti-Rabbit IgG.

    • Secondary: HRP-conjugated Goat anti-Mouse IgG.

  • Buffers and Reagents:

    • Cell Lysis Buffer: RIPA buffer supplemented freshly with protease inhibitor cocktail and phosphatase inhibitor cocktail (e.g., PhosSTOP™).

    • Protein Assay Reagent: BCA Protein Assay Kit.

    • Sample Buffer: 4X Laemmli buffer with β-mercaptoethanol.

    • Running Buffer: 1X Tris-Glycine-SDS Buffer.

    • Transfer Buffer: 1X Tris-Glycine buffer with 20% methanol.

    • Wash Buffer (TBST): Tris-Buffered Saline with 0.1% Tween-20. Note: Avoid phosphate-based buffers (PBS), as residual phosphate can interfere with phospho-antibody binding.[6][7]

    • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[7]

    • PVDF Membrane (0.45 µm).

    • Enhanced Chemiluminescence (ECL) Substrate.

Step-by-Step Methodology

Step 1: Cell Culture and Treatment

  • Plate cells to achieve 70-80% confluency on the day of the experiment.

  • Prepare serial dilutions of this compound in serum-free media. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Aspirate growth media, wash cells once with PBS, and add the inhibitor-containing media.

  • Incubate for the desired time (e.g., 2 hours) at 37°C, 5% CO₂.

Step 2: Cell Lysis and Protein Quantification

  • Place the culture plate on ice. Aspirate the media.

  • Wash cells once with ice-cold PBS.

  • Add ice-cold Lysis Buffer (with freshly added inhibitors) to each well (e.g., 150 µL for a 6-well plate).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each sample using a BCA assay.

Step 3: SDS-PAGE and Western Blotting

  • Normalize all samples to the same protein concentration (e.g., 20 µg) with Lysis Buffer and add 4X Laemmli buffer.

  • Denature samples by heating at 95°C for 5 minutes.

  • Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8]

  • Incubate the membrane with primary antibody (e.g., anti-phospho-AP2M1) diluted in 5% BSA/TBST overnight at 4°C.[8]

  • Wash the membrane 3 times for 10 minutes each with TBST.

  • Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane 4 times for 10 minutes each with TBST.

  • Apply ECL substrate and image the blot using a chemiluminescence detection system.

Step 4: Stripping and Reprobing

  • After imaging for p-AP2M1, the blot can be stripped and reprobed for total AP2M1 and the loading control.

  • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

  • Wash extensively with TBST.

  • Block again for 1 hour and repeat the antibody incubation steps (6-10) with the anti-total-AP2M1 antibody, followed by the anti-GAPDH antibody.

cluster_1 Experimental Workflow A 1. Cell Culture & Plating B 2. This compound Treatment (Dose-Response / Time-Course) A->B C 3. Cell Lysis (with Phosphatase Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. PVDF Membrane Transfer E->F G 7. Blocking (5% BSA) F->G H 8. Primary Antibody Incubation (Anti-p-AP2M1) G->H I 9. Secondary Antibody Incubation H->I J 10. ECL Detection & Imaging I->J K 11. Strip & Reprobe (Total AP2M1, GAPDH) J->K L 12. Densitometry & Analysis (Ratio of p-AP2M1 / Total AP2M1) K->L

Sources

Troubleshooting & Optimization

Technical Support Center: Formulation Strategies for BMS-911172 in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for BMS-911172. As a potent and selective Adaptor-Associated Kinase 1 (AAK1) inhibitor, this compound is a valuable tool for research into neuropathic pain and other neurological indications.[1][2] However, its physicochemical properties present a common and significant challenge for in vivo studies: poor aqueous solubility at physiological pH.

This guide is designed to provide researchers, scientists, and drug development professionals with a practical, in-depth understanding of the formulation challenges associated with this compound and to offer robust, validated strategies to overcome them. We will move beyond simple recipes to explain the scientific rationale behind each formulation approach, empowering you to make informed decisions for your specific experimental needs.

Part 1: Understanding the Challenge – The Physicochemical Profile of this compound

Q: Why is this compound so difficult to formulate for in vivo studies?

A: The primary difficulty stems from its pH-dependent solubility, which is a direct consequence of its chemical structure. This compound is a weak base, meaning it can accept a proton at its amino group.

  • In Acidic Environments (e.g., pH 1): The molecule becomes protonated (ionized), which dramatically increases its interaction with water. Its solubility is relatively high under these conditions, measured at 5.85 mg/mL.[3]

  • In Neutral Environments (e.g., pH 7.4): At physiological pH, the molecule is predominantly in its neutral, un-ionized form. This form is less polar and has a much lower affinity for water, causing its solubility to plummet to just 0.60 mg/mL.[3]

This ten-fold drop in solubility between the stomach's acidic environment and the near-neutral pH of the intestines and blood is the central issue. A simple aqueous solution prepared for oral gavage may be clear initially, but the compound can precipitate out in the gut, leading to poor absorption and highly variable exposure. For intravenous or intraperitoneal injections, the compound is introduced directly into a pH 7.4 environment, making solubilization a critical prerequisite.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for Formulation
Molecular Weight 339.34 g/mol [4][5]Essential for calculating molarity and concentration.
Chemical Nature Weakly basicUnderpins the pH-dependent solubility.
Aqueous Solubility (pH 1) 5.85 mg/mL[3]High solubility in acidic conditions.
Aqueous Solubility (pH 7.4) 0.60 mg/mL[3]Very low solubility at physiological pH, the primary hurdle.
cLogP 1.9[3]Indicates moderate lipophilicity; the compound prefers an organic environment over water.
DMSO Solubility ≥ 100 mg/mL[4]Excellent solubility in a common organic solvent, making it a good starting point for stock solutions.

Part 2: Troubleshooting Guide – Common Formulation Problems & Solutions

This section addresses the most frequent issues encountered by researchers and provides validated, step-by-step protocols.

Q1: My this compound precipitates when I dilute my DMSO stock into saline or PBS. What is happening and how do I fix it?

A: This is a classic case of a compound "crashing out" of solution. DMSO is an excellent organic solvent, but when you introduce this solution into a purely aqueous vehicle like saline (an "anti-solvent"), the this compound can no longer stay dissolved and it precipitates. The key is to create a more "hospitable" final vehicle that can accommodate the lipophilic nature of the drug.

This is the most common and effective method for achieving a clear, homogenous solution suitable for oral (p.o.) administration. Each component plays a critical role.

  • The "Why": We create a mixed-solvent system that is more lipophilic than water alone. DMSO is the primary solvent for the stock. PEG300 is a water-miscible co-solvent that helps bridge the polarity gap between DMSO and water. Tween-80 is a non-ionic surfactant that forms micelles; these microscopic structures have a hydrophobic core that can encapsulate the drug, preventing it from precipitating and improving its stability in the aqueous phase.[6][7]

This protocol yields a clear solution of ≥ 2.5 mg/mL.[4]

  • Prepare a Stock Solution: Prepare a concentrated stock of this compound in 100% anhydrous DMSO (e.g., 25 mg/mL). Use of fresh, anhydrous DMSO is critical as absorbed moisture can reduce solubility.[8] Gentle warming or sonication may be required to fully dissolve the compound.[4]

  • Add Co-Solvent: In a clean vial, add the required volume of your DMSO stock solution. To this, add 4 parts PEG300 for every 1 part DMSO stock. For example, for a 1 mL final solution, add 100 µL of 25 mg/mL DMSO stock to 400 µL of PEG300.

  • Mix Thoroughly: Vortex or mix until the solution is completely clear and homogenous.

  • Add Surfactant: Add 0.5 parts Tween-80. Following the example, add 50 µL of Tween-80. Mix again until the solution is clear.

  • Add Aqueous Vehicle: Slowly add 4.5 parts of saline while vortexing to bring the solution to its final volume. For the example, add 450 µL of saline. The final vehicle composition will be 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline .[4]

  • Final Check: The final solution should be clear. Use immediately for best results.

This method uses a complexing agent to form a more soluble drug-excipient complex.

  • The "Why": Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) is a doughnut-shaped molecule with a hydrophobic interior and a hydrophilic exterior.[9] The moderately lipophilic this compound molecule fits into the hydrophobic core, forming an "inclusion complex." The hydrophilic exterior of the cyclodextrin then allows the entire complex to be dispersed or dissolved in water, dramatically improving solubility.[10][11]

This protocol yields a suspended solution of 2.5 mg/mL suitable for oral or intraperitoneal (i.p.) injection.[4]

  • Prepare 20% SBE-β-CD Vehicle: Dissolve 2g of SBE-β-CD powder in 10 mL of saline. This may require stirring or sonication. Ensure the final solution is clear. This vehicle can be stored at 4°C for up to one week.[4]

  • Prepare a Stock Solution: As before, prepare a concentrated stock of this compound in 100% anhydrous DMSO (e.g., 25 mg/mL).

  • Combine and Sonicate: For a 1 mL final formulation, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD vehicle. The final vehicle composition will be 10% DMSO / 90% (20% SBE-β-CD in Saline) .[4]

  • Mix Thoroughly: The mixture will likely be a suspension. It is critical to use ultrasonic energy (bath or probe sonicator) to ensure the formation of the inclusion complex and create a fine, homogenous dispersion.[4]

G cluster_0 Formulation Decision Workflow start Start: Need to formulate This compound in vivo precip Problem: Precipitation upon dilution of DMSO stock in PBS/Saline start->precip sol_a Solution A: Co-Solvent/Surfactant System (DMSO/PEG300/Tween-80) precip->sol_a Try First sol_b Solution B: Cyclodextrin Complexation (SBE-β-CD) precip->sol_b Alternative check_a Result: Clear Solution (≥2.5 mg/mL) sol_a->check_a check_b Result: Suspended Solution (2.5 mg/mL) sol_b->check_b

Caption: Decision workflow for addressing this compound precipitation.

Q2: I need to achieve a dose higher than 2.5 mg/mL. What are my options?

A: Clear solutions are inherently limited by the saturation solubility of the drug in the vehicle. To deliver a higher dose per unit volume, you must move from a solution to a suspension .

  • The "Why": A suspension is a heterogeneous mixture where solid drug particles are dispersed, but not dissolved, in a liquid vehicle. A suspending agent, such as carboxymethyl cellulose sodium (CMC-Na), increases the viscosity of the vehicle. This slows the settling of drug particles, allowing for a uniform dose to be drawn into a syringe for administration (typically oral gavage).

This protocol can achieve a concentration of ≥ 5 mg/mL.[8]

  • Prepare Vehicle: Prepare a 0.5% (w/v) solution of low- or medium-viscosity CMC-Na in purified water or saline. This is done by slowly sprinkling the CMC-Na powder into the vortex of stirring water to prevent clumping. Stir until fully hydrated and the solution is clear and viscous.

  • Weigh Compound: Directly weigh the required amount of this compound powder into a mortar.

  • Create Paste: Add a small amount of the 0.5% CMC-Na vehicle to the powder and triturate (grind) with a pestle to create a smooth, uniform paste. This step is crucial for wetting the drug particles and preventing aggregation.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the paste while mixing continuously to achieve the desired final concentration (e.g., 5 mg/mL). Transfer to a suitable container.

  • Homogenize: Before each use, the suspension must be thoroughly homogenized by vortexing or stirring to ensure uniform distribution of the drug particles.

Table 2: Comparison of this compound Formulation Strategies

Formulation ApproachKey ExcipientsAchievable Conc.AppearancePrimary RouteKey Considerations
Co-Solvent System DMSO, PEG300, Tween-80≥ 2.5 mg/mL[4]Clear SolutionOral (p.o.)Good for ensuring drug is dissolved. Potential for solvent toxicity at high doses.
Cyclodextrin DMSO, SBE-β-CD2.5 mg/mL[4]Suspensionp.o., i.p.Generally well-tolerated. Requires sonication for proper preparation.
Aqueous Suspension CMC-Na≥ 5 mg/mL[8]Suspensionp.o.Allows for higher doses. Requires constant agitation. Bioavailability depends on in vivo dissolution.
Lipid-Based System DMSO, Corn Oil~1.7 mg/mL[8]Clear Solutionp.o.Useful for lipophilic compounds. May improve lymphatic absorption.
Q3: My study involves subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Are all these formulations suitable?

A: No, this is a critical consideration. Parenteral (injection) routes are far more sensitive to formulation composition than oral administration.

  • The "Why": High concentrations of organic co-solvents (especially >10% DMSO) can cause significant pain, irritation, inflammation, and tissue necrosis at the injection site. Aqueous suspensions can also be irritating and may not be absorbed properly. The formulation must be sterile, isotonic, and have a pH close to physiological (7.4) to be well-tolerated.

  • Cyclodextrin is Preferred: The SBE-β-CD formulation is the most promising option for i.p. injection among the protocols listed.[4] Cyclodextrins are generally considered safe and well-tolerated for parenteral use.[11] However, it is still a suspension and must be homogenous.

  • Co-Solvent System with Caution: The DMSO/PEG300/Tween-80 system may be adaptable, but you should aim to minimize the final concentration of organic solvents to the lowest possible level that maintains solubility. Always consult your institution's Institutional Animal Care and Use Committee (IACUC) for guidelines on approved excipients and concentration limits for your specific animal model and route of administration.

  • Sterility is Paramount: Any formulation for injection must be sterile. If you prepare a clear solution, it should be passed through a 0.22 µm sterile filter before use. Suspensions cannot be sterile-filtered and must be prepared aseptically.

G cluster_1 Formulation Suitability by Administration Route cosolvent Co-Solvent System (DMSO/PEG/Tween) oral Oral (p.o.) cosolvent->oral Suitable ip Intraperitoneal (i.p.) cosolvent->ip Use with Caution cyclo Cyclodextrin (SBE-β-CD) cyclo->oral Suitable cyclo->ip Preferred Option sc Subcutaneous (s.c.) cyclo->sc Possible, Consult IACUC susp Aqueous Suspension (CMC-Na) susp->oral Suitable

Caption: Suitability of formulations for common administration routes.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What is the significance of AAK1 as a therapeutic target?

    • A: AAK1, or Adaptor-Associated Kinase 1, is a protein kinase that regulates clathrin-mediated endocytosis. It has been identified as a promising target for the treatment of neuropathic pain.[1][2][3] Inhibiting AAK1 has been shown to be effective in animal models of pain and is thought to work by modulating α2 adrenergic signaling.[12]

  • Q: Can I just use DMSO and water for my in vivo study?

    • A: This is strongly discouraged for most applications. While this compound is soluble in DMSO, simply diluting it in water will almost certainly cause it to precipitate. Furthermore, systemic administration of solutions containing high concentrations of DMSO (typically >10%) can cause toxicity (e.g., hemolysis) in animals. The recommended formulations use a combination of excipients to safely maintain solubility in a physiologically compatible vehicle.

  • Q: How should I store my prepared this compound formulation?

    • A: As a best practice, all dosing formulations should be prepared fresh on the day of use. If temporary storage is unavoidable, store the formulation at 2-8°C, protected from light. Before use, allow the formulation to return to room temperature and inspect it carefully for any signs of precipitation or instability. Suspensions must be thoroughly re-homogenized before dosing.

  • Q: My compound still precipitates even with these methods. What else can I try?

    • A: First, double-check that you are using high-purity, anhydrous solvents and high-quality excipients. Ensure all components are fully dissolved or hydrated before mixing. If problems persist, a more advanced formulation strategy, such as creating a self-emulsifying drug delivery system (SEDDS) or a solid lipid nanoparticle (SLN), may be required, though these involve significantly more complex development.[9] For most preclinical research, the protocols outlined above should be sufficient.

References

  • Zhang, M. Y., He, Y. W., Li, W. F., Wang, L., & Zheng, Y. T. (2022). Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. Acta Pharmaceutica Sinica B, 12(5), 2125–2140. Also available from: [Link]

  • AAK1 inhibitor shows potential for the treatment of neuropathic pain. (2015). BioWorld Science. Retrieved February 3, 2026, from [Link]

  • Wang, T., Yang, L., Zhang, M., Mao, W., & Zhang, J. (2023). Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases. European Journal of Medicinal Chemistry, 249, 115102. Also available from: [Link]

  • Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain. (2021). Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • Morakul, B., Suksiriworapong, J., Leanpolchareanchai, J., & Junyaprasert, V. B. (2021). Solubilization techniques used for poorly water-soluble drugs. Pharmaceutics, 13(5), 736. Also available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(5), 086-092. Also available from: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Also available from: [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 15(2), 68-73. Also available from: [Link]

  • Muhammad, H. J. (2022). administration of poorly water soluble drug by oral gavage to rats techniques? ResearchGate. Retrieved February 3, 2026, from [Link]

  • Bioavailability Enhancement: Drug Solubility Enhancement. (2025). JoVE. Retrieved February 3, 2026, from [Link]

  • Request PDF: Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain. (2021). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Dissolution Enhancement of Poorly Soluble Drugs. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Al-kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. Also available from: [Link]

  • Homayun, B., Lin, X., & Choi, H. J. (2019). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Journal of Pharmaceutical Investigation, 49(5), 527-538. Also available from: [Link]

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016). YouTube. Retrieved February 3, 2026, from [Link]

  • Lanthorn, T. H., et al. (2016). Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. PLoS ONE, 11(7), e0159253. Also available from: [Link]

Sources

BMS-911172 oral bioavailability challenges and formulation fixes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: BMS-911172

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges associated with the oral delivery of this potent AAK1 inhibitor. We will explore the root causes of its bioavailability issues and provide validated, step-by-step protocols to ensure the success and reproducibility of your experiments.

Part A: Troubleshooting Guide for Experimental Challenges

This section addresses specific issues you may encounter during your in vitro and in vivo experiments with this compound. The format follows a logical progression from problem identification to mechanistic explanation and finally to a validated solution.

Q1: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4). Why is this happening and how can I prepare a stable solution?

Probable Cause: pH-Dependent Solubility

The primary challenge with this compound is its pH-dependent aqueous solubility.[1] The molecule contains a basic amine group, which is protonated and thus more soluble in acidic environments. As the pH increases towards neutral, the compound becomes less charged and significantly less soluble, causing it to precipitate out of solution.

  • At acidic pH 1.0, solubility is 5.85 mg/mL. [1]

  • At neutral pH 7.4, solubility drops to 0.60 mg/mL. [1]

When a concentrated DMSO stock is diluted into a large volume of neutral pH buffer, the DMSO concentration drops, and it can no longer maintain the drug in solution above its intrinsic aqueous solubility limit at that pH. This phenomenon, known as "fall-out," is a common issue for weakly basic compounds.

Suggested Solutions: Enabling Formulations

To maintain solubility in neutral aqueous systems for in vitro assays or to prepare a suitable vehicle for in vivo administration, the use of solubilizing excipients is necessary. Below are two validated protocols.

Protocol 1: Co-Solvent and Surfactant System (Clear Solution)

This method uses a combination of a co-solvent (PEG300) and a surfactant (Tween-80) to create a microenvironment that keeps this compound solubilized. It is ideal for achieving a clear solution for oral gavage or intravenous administration.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Accurately weigh this compound and dissolve it in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 34 mg/mL or 68 mg/mL).[2] Gentle warming or sonication may be required.

  • Add Co-Solvent: In a separate sterile tube, measure the required volume of PEG300. To this, add your DMSO stock solution. For a final formulation of 5% DMSO and 40% PEG300, you would add 50 µL of DMSO stock to 400 µL of PEG300 for every 1 mL of final solution.[2] Vortex until the solution is clear.

  • Add Surfactant: Add Tween-80 to the mixture. For a final concentration of 5% Tween-80, add 50 µL.[2] Vortex again until the solution is homogeneous and clear.

  • Add Aqueous Component: Slowly add the aqueous vehicle (e.g., sterile water or saline) to reach the final volume. For a final volume of 1 mL, you would add 500 µL.[2]

  • Final Check: The final solution should be clear. This formulation can achieve a concentration of approximately 3.4 mg/mL.[2] It is recommended to use this solution immediately after preparation.[2]

Protocol 2: Cyclodextrin-Based System (Suspended Solution)

This approach utilizes Sulfobutylether-β-cyclodextrin (SBE-β-CD), a cyclic oligosaccharide that encapsulates the poorly soluble drug molecule within its hydrophobic core, enhancing its apparent solubility in water. This is excellent for oral administration.

Step-by-Step Methodology:

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) SBE-β-CD solution in saline. To do this, dissolve 2 g of SBE-β-CD powder in 10 mL of saline.[3][4] Ensure it dissolves completely; this solution can be stored at 4°C for up to one week.[3][4]

  • Prepare Drug Stock: Dissolve this compound in 100% DMSO to a concentration of 25 mg/mL.[3][4]

  • Combine: For a final formulation with 10% DMSO, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.[3][4]

  • Mix Thoroughly: Vortex the mixture. This will result in a suspended solution with a concentration of 2.5 mg/mL.[3][4] Ultrasonic treatment may be necessary to ensure a uniform suspension.[3][4] This formulation is suitable for oral and intraperitoneal injections.[3][4]

Q2: I'm observing low and highly variable plasma exposure (AUC, Cmax) in my oral gavage pharmacokinetics (PK) study. What is the root cause and how can I improve my results?

Probable Cause: Poor Dissolution and/or In Vivo Precipitation

This is a direct consequence of the solubility issues described in Q1. Even if you successfully administer a formulation, the drug may precipitate in the neutral pH environment of the small intestine, which is the primary site of absorption. Low dissolution rate in the intestinal lumen is a major barrier to achieving adequate oral bioavailability. The variability often stems from differences in individual animal gastrointestinal physiology (e.g., transit time, local pH).

Suggested Solution: Systematic Troubleshooting and Formulation Optimization

Improving oral exposure requires a formulation strategy that can maintain drug concentration in a dissolved state at the site of absorption.

Troubleshooting Workflow for Low Oral Exposure

The following diagram outlines a systematic approach to diagnosing and solving low oral bioavailability issues with this compound.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Formulation Strategy cluster_3 Phase 4: Validation A Low and Variable Oral Exposure Observed B Review Physicochemical Data (pH-solubility profile) A->B C Hypothesis: Poor dissolution in neutral intestinal pH B->C Data indicates ~10x solubility drop D Select Enabling Formulation (See Table 2) C->D E Option A: Co-solvent/ Surfactant System D->E F Option B: Cyclodextrin Complexation D->F G Option C: Lipid-Based Formulation (e.g., Corn Oil) D->G H Execute new PK study with optimized formulation E->H Prepare & Administer F->H Prepare & Administer G->H Prepare & Administer I Analyze Plasma Samples H->I J Result: Improved and Consistent Exposure I->J

Caption: Troubleshooting workflow for low oral exposure of this compound.

Choosing the Right Formulation

The choice of formulation is critical. A solution is often preferred for minimizing variability, while a well-formulated suspension can allow for higher dosing. The table below compares the documented preclinical formulations.

Table 2: Comparison of Preclinical Formulations for this compound

Formulation Type Components Achievable Concentration Pros Cons Reference
Clear Solution 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL Minimizes absorption variability; suitable for IV. Complex vehicle; potential for excipient toxicity at high doses. [3][4]
Suspended Solution 10% DMSO, 90% (20% SBE-β-CD in Saline) 2.5 mg/mL High drug load possible; cyclodextrins are generally safe. Potential for non-uniformity if not prepared correctly; requires sonication. [3][4]
Homogeneous Suspension Carboxymethyl cellulose sodium (CMC-Na) ≥ 5.0 mg/mL Simple vehicle; high drug loading capacity. Highest potential for dissolution-limited absorption; high variability. [2]

| Clear Solution | 5% DMSO, 95% Corn Oil | 1.7 mg/mL | Lipid vehicle can enhance lymphatic uptake. | Lower concentration limit; not suitable for all compounds. |[2] |

For improving oral exposure, the SBE-β-CD formulation (Protocol 2) is a highly recommended starting point due to its proven ability to enhance the solubility and absorption of poorly soluble compounds.

Part B: Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent, selective, and brain-penetrant small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1).[5][6][7] AAK1 is a protein kinase that regulates clathrin-mediated endocytosis and is being investigated as a therapeutic target for several conditions, most notably neuropathic pain.[6][8]

Q2: What are the key physicochemical properties of this compound?

The properties of this compound present a mixed profile for drug development. Its relatively low molecular weight and clogP are favorable, but its limited solubility at physiological pH is the primary hurdle for oral delivery.

Table 1: Physicochemical Properties of this compound

Property Value Implication for Oral Bioavailability Reference
Molecular Weight 339.34 g/mol Favorable (within Lipinski's Rule of 5) [5]
clogP 1.9 Favorable (indicates good balance of solubility and permeability) [1]
Topological Polar Surface Area (tPSA) 90 Ų Acceptable (suggests good potential for membrane permeation) [1]
Aqueous Solubility (pH 1.0) 5.85 mg/mL High (soluble in stomach acid) [1]

| Aqueous Solubility (pH 7.4) | 0.60 mg/mL | Low (poorly soluble in the intestine, limiting absorption) |[1] |

Q3: Why is solubility at neutral pH so critical for oral drug absorption?

The following diagram illustrates the journey of an oral drug and highlights the "solubility-permeability" challenge in the intestine.

G cluster_Stomach Stomach (pH 1-3) cluster_Intestine Small Intestine (pH 6-7.5) (Primary Site of Absorption) Stomach This compound is protonated and dissolved Intestine Drug must be in solution to cross intestinal wall Stomach->Intestine GI Transit Precipitate Precipitation Risk: Un-dissolved drug cannot be absorbed Intestine->Precipitate pH increases Bloodstream Bloodstream Intestine->Bloodstream Absorption

Sources

Validation & Comparative

A Comparative Analysis of BMS-911172 and Gabapentin in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the novel compound BMS-911172 and the established therapeutic Gabapentin, focusing on their efficacy in preclinical models of pain. It is intended for researchers and drug development professionals in the field of analgesia.

Introduction: Two Distinct Approaches to Analgesia

The management of chronic pain, particularly neuropathic pain, remains a significant clinical challenge, driving the search for novel therapeutic agents. Gabapentin, an anticonvulsant, has been a mainstay treatment for neuropathic pain for decades.[1][2] It represents a class of drugs known as gabapentinoids, which are widely prescribed for various neuropathic pain conditions.[3] In contrast, this compound is a more recent investigational compound that targets the Adaptor-Associated Kinase 1 (AAK1), identified as a potential target for neuropathic pain through mouse knockout studies.[4][5] This guide will delve into the mechanistic differences and comparative preclinical efficacy of these two compounds.

Mechanism of Action: Divergent Molecular Targets

The analgesic effects of this compound and Gabapentin stem from fundamentally different molecular mechanisms.

This compound: Inhibition of AAK1 Kinase

This compound is a selective inhibitor of AAK1, a protein kinase involved in intracellular signaling.[5][6] The analgesic effect of AAK1 inhibition is linked to the modulation of α2 adrenergic signaling, a pathway known to be antinociceptive.[7][8] Studies have shown that the antinociceptive action of AAK1 inhibitors is prevented by α2 adrenergic receptor inhibitors.[7][8] The relevant site of action for the antineuropathic effects of AAK1 inhibitors appears to be the spinal cord.[7]

BMS_Mechanism cluster_neuron Presynaptic Neuron cluster_outcome Analgesic Effect This compound This compound AAK1 AAK1 This compound->AAK1 Inhibits Signaling_Cascade Signaling_Cascade AAK1->Signaling_Cascade Modulates Alpha2_Adrenergic_Receptor α2 Adrenergic Receptor Norepinephrine_Release Norepinephrine Signaling Alpha2_Adrenergic_Receptor->Norepinephrine_Release Mediates Signaling_Cascade->Alpha2_Adrenergic_Receptor Impacts Reduced_Pain Reduced Neuropathic Pain Norepinephrine_Release->Reduced_Pain Leads to Gabapentin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Gabapentin Gabapentin VGCC Voltage-Gated Ca²⁺ Channel (α2δ-1 subunit) Gabapentin->VGCC Binds to Calcium_Influx Ca²⁺ Influx Gabapentin->Calcium_Influx Reduces VGCC->Calcium_Influx Mediates Neurotransmitter_Release Release of Glutamate, Substance P Calcium_Influx->Neurotransmitter_Release Triggers Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Initiates

Caption: Mechanism of Gabapentin via α2δ-1 subunit binding.

Comparative Efficacy in Preclinical Pain Models

Both this compound and Gabapentin have demonstrated efficacy in various preclinical models of pain, particularly those of neuropathic origin.

Neuropathic Pain Models

The Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL), or Chung, models are standard preclinical paradigms for inducing neuropathic pain. [9][10][11]In the CCI model, this compound (at 60 mg/kg, s.c.) was found to significantly reduce both thermal and mechanical hyperalgesia, with a maximal reversal that was 24% and 13% greater, respectively, than that of the positive comparator, Gabapentin. [12]Furthermore, AAK1 knockout mice, which genetically mimic the effect of this compound, showed a reduced neuropathic pain response in the Chung model. [5] Gabapentin has been extensively studied and shows consistent efficacy in animal models of neuropathic pain, effectively antagonizing the maintenance of this pain state. [2][13]It has also been shown to be effective in models of diabetic peripheral neuropathy. [13] Inflammatory and Persistent Pain Models

In the formalin-induced inflammatory pain model, this compound significantly reduces phase II responses, which are indicative of persistent pain. [12]AAK1 knockout mice also exhibit decreased pain behavior in the formalin assay. [5] Summary of Preclinical Efficacy Data

CompoundPain ModelKey Efficacy FindingsReference
This compound Chronic Constriction Injury (CCI)At 60 mg/kg, s.c., produced 24% greater reversal of thermal hyperalgesia and 13% greater reversal of mechanical hyperalgesia compared to Gabapentin.[12]
Formalin Test (Phase II)Significantly reduces hind paw flinching and licking/biting.[12]
Spinal Nerve Ligation (Chung)AAK1 knockout mice show reduced mechanical allodynia.[5][8]
Gabapentin Various Neuropathic Pain ModelsConsistently demonstrates analgesic efficacy against allodynia and hyperalgesia.[2][13]
Diabetic Peripheral NeuropathyEffective in preclinical models.[13]
Postherpetic NeuralgiaEffective in preclinical models.[13]

Experimental Protocol: The Chung Model of Neuropathic Pain

The Spinal Nerve Ligation (SNL) or Chung model is a widely used and reproducible method for inducing neuropathic pain in rodents. [9][10][14]The following is a generalized protocol.

Objective: To induce a state of peripheral neuropathy characterized by mechanical allodynia and thermal hyperalgesia.

Materials:

  • Adult male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments

  • Silk suture (e.g., 6-0)

  • Wound clips or sutures for skin closure

Step-by-Step Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave and sterilize the dorsal lumbar region.

  • Incision: Make a dorsal midline incision to expose the paraspinal muscles at the L4-S2 level.

  • Exposure of Spinal Nerves: Carefully dissect the paraspinal muscles to expose the L6 transverse process. Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves. [15]4. Ligation: Isolate the L5 and L6 spinal nerves. Tightly ligate both nerves with silk suture. [15]A variation involves ligating only the L5 nerve. [14]5. Closure: Suture the muscle layers and close the skin incision with wound clips. [15]6. Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animal for recovery. Allow for a recovery period of at least 3-7 days before behavioral testing. [11]7. Behavioral Assessment: Measure mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia (e.g., using a radiant heat source) at baseline and various time points post-surgery to confirm the development of neuropathic pain.

Chung_Model_Workflow cluster_preop Pre-Operative cluster_surgery Surgical Procedure cluster_postop Post-Operative Animal_Prep Animal Preparation (Anesthesia, Shaving) Incision Midline Incision Animal_Prep->Incision Exposure Expose L4-L6 Spinal Nerves Incision->Exposure Ligation Tightly Ligate L5 & L6 Nerves Exposure->Ligation Closure Suture Muscle & Close Skin Ligation->Closure Recovery Post-Op Care & Recovery Closure->Recovery Behavioral_Testing Behavioral Testing (von Frey, Hargreaves) Recovery->Behavioral_Testing

Caption: Experimental workflow for the Chung model.

Discussion and Future Directions

The available preclinical data suggests that this compound, through its novel mechanism of AAK1 inhibition, holds significant promise for the treatment of neuropathic pain. Notably, direct comparative studies in the CCI model indicate that it may offer superior efficacy over Gabapentin in reversing hyperalgesia. [12] Gabapentin's established clinical utility and well-understood, albeit broad, mechanism of action make it a crucial benchmark. [1][16]However, its effectiveness is often limited by side effects such as dizziness and somnolence. [1][13]Future research should focus on head-to-head comparisons of this compound and Gabapentin across a wider range of pain models and dose ranges. Investigating the side effect profiles of AAK1 inhibitors will also be critical as they advance through clinical trials. The distinct mechanisms of these two compounds suggest they could potentially be used in combination or for different subpopulations of patients with neuropathic pain.

References

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  • Yasaei, R., & Saadabadi, A. (2024). Gabapentin. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Shin, D. W., et al. (2023). Comparing the effectiveness of pregabalin and gabapentin in patients with lumbar radiculopathy: A systematic review and meta-analysis. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2023). Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. PubMed Central. Retrieved from [Link]

  • Sravani, G., et al. (2023). A Comparative Study on the Efficacy, Safety and Cost Effectiveness of Gabapentin and Pregabalin in the Treatment of Neuropathic Pain. PubMed Central. Retrieved from [Link]

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  • Wu, W., et al. (2022). Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain. PubMed. Retrieved from [Link]

  • Takkouche, S., et al. (2023). Comparative Effectiveness of Pain Control Between Opioids and Gabapentinoids in Older Patients with Chronic Pain. PubMed Central. Retrieved from [Link]

  • Chung, J. M., & Kim, S. H. (n.d.). Segmental Spinal Nerve Ligation Model of Neuropathic Pain. ResearchGate. Retrieved from [Link]

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  • Charles River Laboratories. (n.d.). Spinal Nerve Ligation (SNL) Model. Charles River Laboratories. Retrieved from [Link]

  • BioWorld. (2015). AAK1 inhibitor shows potential for the treatment of neuropathic pain. BioWorld. Retrieved from [Link]

  • Guay, D. R. (n.d.). Use of Gabapentin in the Treatment of Neuropathic Pain. ResearchGate. Retrieved from [Link]

  • Singh, P., et al. (2019). Comparative study of safety and efficacy of pregabalin and gabapentin in management of neuropathic pain associated with chronic lumbar radiculopathy. ResearchGate. Retrieved from [Link]

  • Kim, S. H., & Chung, J. M. (1992). An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat. PubMed. Retrieved from [Link]

  • Kukkar, A., et al. (2013). Implications and mechanism of action of gabapentin in neuropathic pain. PubMed. Retrieved from [Link]

  • NCBI Bookshelf. (2014). Gabapentin for Adults with Neuropathic Pain: A Review of the Clinical Evidence and Guidelines. NCBI. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gabapentin?. Patsnap Synapse. Retrieved from [Link]

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